molecular formula C9H12BrN3 B1286014 1-(5-Bromopyridin-2-yl)piperazine CAS No. 73406-97-0

1-(5-Bromopyridin-2-yl)piperazine

Cat. No.: B1286014
CAS No.: 73406-97-0
M. Wt: 242.12 g/mol
InChI Key: UBJBNGGYLBVCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-2-yl)piperazine is a useful research compound. Its molecular formula is C9H12BrN3 and its molecular weight is 242.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromopyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJBNGGYLBVCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585970
Record name 1-(5-Bromopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73406-97-0
Record name 1-(5-Bromopyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-(piperazin-1-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(5-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Bromopyridin-2-yl)piperazine is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a bromopyridine moiety linked to a piperazine ring, imparts versatile reactivity, making it a valuable precursor for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. Furthermore, it delves into its significant role as a key intermediate in the development of therapeutic agents, particularly those targeting neurological and oncological pathways. A detailed examination of a representative synthetic application leading to a dopamine receptor ligand is presented, complete with experimental protocols and a visualization of the relevant signaling pathway.

Chemical and Physical Properties

This compound is a pale yellow solid at room temperature.[1][2] While specific experimental values for its melting and boiling points are not consistently reported in the literature, its hydrochloride and dihydrochloride salts are also commonly used in synthesis.[3] The fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₂BrN₃[1][2]
Molecular Weight 242.12 g/mol [1][2]
Appearance Pale yellow solid[1][2]
CAS Number 73406-97-0[1][2]
Purity (typical) ≥ 96% (HPLC)[1][2]
Storage Conditions Store at -20°C[4]

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A general and widely applicable method involves the reaction of 2,5-dibromopyridine with piperazine.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar pyridyl piperazine compounds.[5]

Materials:

  • 2,5-Dibromopyridine

  • Piperazine (anhydrous)

  • Toluene

  • Sodium carbonate

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 2,5-dibromopyridine (1 equivalent) in toluene, add anhydrous piperazine (2-3 equivalents) and sodium carbonate (2 equivalents).

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a solid.

Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if necessary.

Analytical Characterization

The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the specific spectra for this compound are not provided in the search results, the expected chemical shifts can be inferred from data for closely related structures.

¹H NMR (Proton NMR):

  • Pyridyl Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 of the pyridine ring will likely appear as a doublet, the proton at position 4 as a doublet of doublets, and the proton at position 3 as a doublet.

  • Piperazine Protons: Two multiplets or broad singlets are expected for the methylene protons of the piperazine ring. The four protons adjacent to the pyridine ring will be deshielded compared to the four protons adjacent to the secondary amine.

¹³C NMR (Carbon NMR):

  • Pyridyl Carbons: Five signals are expected in the aromatic region (typically δ 110-160 ppm). The carbon bearing the bromine atom will be significantly shifted.

  • Piperazine Carbons: Two signals are expected for the methylene carbons of the piperazine ring.

Experimental Protocol: NMR Spectroscopy
  • Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS), coupling constants (J) in Hertz (Hz), and integration values.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at m/z 242.1 and 244.1, reflecting the isotopic distribution of bromine. Common fragmentation pathways for phenylpiperazine derivatives involve cleavage of the C-N bonds of the piperazine ring.[6]

Experimental Protocol: Mass Spectrometry
  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode using an appropriate ionization technique, such as ESI.

  • Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.

Role in Drug Discovery and Development

This compound is a highly valuable scaffold in drug discovery due to its utility in the synthesis of a wide range of biologically active molecules. The piperazine moiety can act as a linker to other pharmacophores, and the bromine atom on the pyridine ring provides a reactive handle for further functionalization through cross-coupling reactions. This compound is a key intermediate in the development of therapeutic agents for neurological disorders, often targeting serotonin and dopamine receptors.[2]

Application in the Synthesis of a Dopamine D3 Receptor Ligand

As a testament to its utility, this compound can be envisioned as a key starting material in the synthesis of potent and selective dopamine D3 receptor ligands, which are of significant interest for the treatment of various neuropsychiatric disorders. The following workflow outlines a plausible synthetic route to such a ligand.

G A This compound C Suzuki Coupling (Pd catalyst, base) A->C B Arylboronic Acid B->C D 1-(5-Arylpyridin-2-yl)piperazine C->D Formation of C-C bond E Bioactive Dopamine D3 Receptor Ligand D->E Further functionalization (e.g., acylation, alkylation)

Caption: Synthetic workflow for a dopamine D3 receptor ligand.

Experimental Protocol: Suzuki Coupling
  • In a reaction vessel, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1-(5-arylpyridin-2-yl)piperazine derivative.

Interaction with Dopamine Receptor Signaling Pathways

Derivatives synthesized from this compound often exhibit high affinity and selectivity for dopamine receptors, particularly the D3 subtype.[7] The interaction of these ligands with dopamine receptors can modulate downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial in regulating cell proliferation, survival, and differentiation.

The following diagram illustrates a simplified representation of how a dopamine D3 receptor antagonist, synthesized from the core molecule, could potentially modulate these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D3R Dopamine D3 Receptor PI3K PI3K D3R->PI3K Inhibits (in some contexts) RAF RAF D3R->RAF Inhibits (in some contexts) Akt Akt PI3K->Akt Transcription Transcription Factors (e.g., CREB) Akt->Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription GeneExpression Gene Expression (Cell Proliferation, Survival) Transcription->GeneExpression Ligand Dopamine D3 Antagonist (derived from This compound) Ligand->D3R Blocks Dopamine Dopamine Dopamine->D3R Activates

Caption: Potential modulation of signaling pathways by a D3 antagonist.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not available in the search results, general laboratory safety precautions for handling chemical intermediates should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a cornerstone synthetic intermediate with significant applications in the field of medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an indispensable tool for the construction of complex, biologically active molecules. The ability to leverage this scaffold for the development of potent and selective modulators of key biological targets, such as dopamine receptors, underscores its importance in the ongoing quest for novel therapeutics to address a range of human diseases. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

1-(5-Bromopyridin-2-yl)piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and biological significance of 1-(5-Bromopyridin-2-yl)piperazine, a key intermediate in the development of novel therapeutics.

Core Compound Data

This compound is a versatile heterocyclic compound widely utilized in medicinal chemistry and pharmaceutical research. Its structure, featuring a bromopyridine moiety linked to a piperazine ring, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules.

ParameterValueReference
Molecular Formula C₉H₁₂BrN₃[1][2]
Molecular Weight 242.12 g/mol [1][2]
CAS Number 957063-00-2
Appearance Off-white to pale yellow solid
Purity ≥97%

Synthetic Protocol

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This protocol outlines a general procedure based on established methods for similar pyridylpiperazine derivatives.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2,5-dibromopyridine and piperazine.

Materials:

  • 2,5-Dibromopyridine

  • Piperazine (anhydrous)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of piperazine (4 equivalents) in anhydrous acetonitrile, add potassium carbonate (2 equivalents).

  • Add 2,5-dibromopyridine (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Biological Significance and Applications

This compound serves as a crucial building block in the synthesis of compounds targeting the central nervous system (CNS). Piperazine derivatives are known to interact with a variety of neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, making them attractive for the development of antipsychotics, antidepressants, and anxiolytics.

The bromopyridine component of the molecule provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug screening.

Representative Biological Assays

The following are representative protocols for assays that can be used to evaluate the biological activity of derivatives of this compound.

Experimental Protocol: Serotonin Receptor Binding Assay

Objective: To determine the binding affinity of a test compound for the 5-HT₂ₐ receptor.

Method: Radioligand displacement assay.

Procedure:

  • Prepare cell membranes from a cell line expressing the human 5-HT₂ₐ receptor.

  • Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]ketanserin) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

  • Determine the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation.

Experimental Protocol: Dopamine D2 Receptor Functional Assay

Objective: To assess the agonist or antagonist activity of a test compound at the dopamine D₂ receptor.

Method: cAMP accumulation assay.

Procedure:

  • Culture a cell line co-expressing the human dopamine D₂ receptor and a cAMP-responsive reporter gene (e.g., luciferase).

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with a known D₂ receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor.

  • After incubation, lyse the cells and measure the reporter gene activity (e.g., luminescence).

  • For antagonists, a decrease in the agonist-induced signal will be observed. For agonists, an increase in signal will be seen in the absence of a stimulating agonist.

  • Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the concentration-response curves.

Signaling Pathway

Derivatives of this compound often target G-protein coupled receptors (GPCRs) such as the dopamine D₂ receptor. The diagram below illustrates a simplified signaling pathway for the D₂ receptor, which is coupled to an inhibitory G-protein (Gαi).

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

Caption: Dopamine D2 Receptor Signaling Pathway.

References

An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)piperazine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 1-(5-Bromopyridin-2-yl)piperazine is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a bromopyridine moiety linked to a piperazine ring, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive analysis of its structure, physicochemical properties, synthetic methodologies, and its significant role in the development of novel therapeutics, particularly in the fields of neuroscience and oncology.

Molecular Structure and Substructure Analysis

The chemical structure of this compound is composed of two key heterocyclic substructures: a 5-bromopyridine ring and a piperazine ring.

  • 5-Bromopyridine Moiety: This is an aromatic pyridine ring substituted with a bromine atom at the 5-position. The pyridine ring is electron-deficient, and the bromine atom is an electron-withdrawing group, which enhances the ring's reactivity towards nucleophilic substitution.[1] The position of the bromine atom also provides a site for further functionalization through cross-coupling reactions.

  • Piperazine Moiety: Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This scaffold is prevalent in many approved drugs due to its favorable pharmacokinetic properties.[2][3] One nitrogen atom is attached to the pyridine ring, while the second nitrogen is typically a site for further modification to modulate the compound's biological activity and properties.[4]

The linkage between the C2 position of the pyridine ring and a nitrogen atom of the piperazine ring forms the core structure, which is fundamental to its utility as a scaffold in drug design.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below, providing essential information for researchers.

PropertyValueReferences
Molecular Formula C₉H₁₂BrN₃[1][5]
Molecular Weight 242.12 g/mol [1][5]
CAS Number 73406-97-0[1][6]
Appearance Pale yellow solid[1]
Purity ≥ 96% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an appropriately substituted pyridine with piperazine.

General Synthesis Workflow

A common method involves the reaction of 2,5-dibromopyridine with piperazine. The greater reactivity of the bromine atom at the 2-position of the pyridine ring allows for selective substitution by the piperazine nucleophile.

G Reactants 2,5-Dibromopyridine + Piperazine Reaction Nucleophilic Aromatic Substitution (SNAr) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Solvent Solvent (e.g., DMF) Base (e.g., K2CO3) Heat (e.g., 140°C) Solvent->Reaction Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative example based on common methodologies for N-arylpiperazine synthesis.[7][8]

  • Reaction Setup: To a solution of 2,5-dibromopyridine (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF), add piperazine (1.5-2 equivalents) and a base like potassium carbonate (2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 120°C to 140°C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield this compound as a pale yellow solid.[1]

Role in Drug Discovery and Development

This compound is a highly valued scaffold in pharmaceutical research. Its structure allows it to effectively interact with biological targets, making it a key component in the design of new therapeutic agents.[1]

  • Neuroscience: This compound and its derivatives are extensively used in research targeting neurological disorders. They serve as intermediates in the synthesis of molecules that interact with serotonin and dopamine pathways, which are crucial for understanding and treating mental health conditions.[1]

  • Oncology: The bromopyridine-piperazine core is also a feature in the development of novel anticancer agents.[1] The piperazine moiety can be functionalized to interact with specific enzymatic targets or receptors implicated in cancer progression.

  • Versatile Building Block: Beyond specific therapeutic areas, it serves as a versatile building block in organic synthesis, enabling chemists to construct more complex molecular architectures for various applications, including catalysis and materials science.[1]

Example Signaling Pathway Interaction

Derivatives of this compound are often designed as antagonists or modulators for G-protein coupled receptors (GPCRs), such as dopamine or serotonin receptors, which are implicated in various neurological conditions.

G Hypothetical Antagonistic Action at a GPCR cluster_0 Ligand Drug Derivative (e.g., from this compound) Receptor GPCR (e.g., Dopamine D2 Receptor) Ligand->Receptor Binds/Antagonizes G_Protein G-Protein (Gi/o) Receptor->G_Protein Inhibits Activation Effector Adenylyl Cyclase G_Protein->Effector Inhibits Second_Messenger cAMP Effector->Second_Messenger Reduces Production Downstream Downstream Signaling Cascade Second_Messenger->Downstream Modulates Response Cellular Response (e.g., Reduced Neuronal Excitability) Downstream->Response

Caption: A potential mechanism of action for a drug derived from the core scaffold.

Spectroscopic Analysis (Predicted)

While specific spectral data for this compound is not publicly available, its ¹H and ¹³C NMR spectra can be predicted based on its substructures and data from similar compounds.[9][10]

  • ¹H NMR:

    • Pyridine Protons: Three distinct signals are expected in the aromatic region (approx. δ 6.5-8.5 ppm). The proton at C6 would likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet, with coupling constants typical for pyridines.

    • Piperazine Protons: Two multiplets are expected in the aliphatic region. The four protons adjacent to the pyridine ring would appear at a different chemical shift (likely downfield, ~δ 3.5-3.8 ppm) compared to the four protons adjacent to the secondary amine (~δ 2.9-3.2 ppm).[9]

    • N-H Proton: A broad singlet for the piperazine N-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Pyridine Carbons: Five signals are expected. The carbon attached to the piperazine (C2) would be significantly downfield. The carbon bearing the bromine (C5) would also be distinct.

    • Piperazine Carbons: Two signals are expected for the non-equivalent methylene carbons of the piperazine ring, typically in the range of δ 45-55 ppm.[9]

Conclusion

This compound stands out as a compound of significant interest to the scientific and drug development communities. Its well-defined structure, composed of reactive and pharmacologically relevant substructures, provides a robust platform for the synthesis of diverse and complex molecules. Its established role in the exploration of new treatments for neurological and oncological conditions underscores its importance as a key intermediate in modern medicinal chemistry. This guide has provided a technical overview of its properties, synthesis, and applications, highlighting its potential for future innovations in pharmaceutical research.

References

Spectroscopic Data for 1-(5-Bromopyridin-2-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 1-(5-Bromopyridin-2-yl)piperazine. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific molecule, this document outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols for obtaining such data.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a bromopyridine moiety linked to a piperazine ring, makes it a versatile scaffold for the synthesis of novel therapeutic agents. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1d1HH-6 (pyridin-2-yl)
~7.6dd1HH-4 (pyridin-2-yl)
~6.5d1HH-3 (pyridin-2-yl)
~3.5t4H-CH₂- (piperazine)
~3.0t4H-CH₂- (piperazine)
Variables1H-NH- (piperazine)

Note: Predicted shifts are in ppm relative to a standard reference (e.g., TMS) and are typically run in a deuterated solvent such as CDCl₃ or DMSO-d₆. The NH proton is exchangeable and may appear as a broad singlet or not be observed, depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~159C-2 (pyridin-2-yl)
~148C-6 (pyridin-2-yl)
~140C-4 (pyridin-2-yl)
~109C-3 (pyridin-2-yl)
~107C-5 (pyridin-2-yl)
~46-CH₂- (piperazine)
~45-CH₂- (piperazine)

Note: Predicted chemical shifts are solvent-dependent.

Table 3: Expected IR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3300 - 3500N-HStretching
2800 - 3000C-H (aliphatic)Stretching
~1600, ~1450C=C, C=NAromatic ring stretching
1100 - 1300C-NStretching
500 - 700C-BrStretching

Note: IR spectra of solid samples are often acquired using KBr pellets or as a thin film.

Table 4: Mass Spectrometry Data
ParameterValue
Molecular FormulaC₉H₁₂BrN₃
Molecular Weight242.12 g/mol
Expected [M+H]⁺m/z 242.0293, 244.0272

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks for the molecular ion separated by 2 m/z units.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a clean, dry vial.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Acquisition:

    • The NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a longer relaxation delay (2-5 seconds).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation and Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Acquisition:

    • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

    • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS ProcessNMR Process NMR Data (Peak Picking, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Peak Assignment) IR->ProcessIR ProcessMS Process MS Data (Mass Determination, Isotope Pattern) MS->ProcessMS Structure Structure Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure Structure_Elucidation cluster_techniques Spectroscopic Techniques Structure This compound C₉H₁₂BrN₃ NMR NMR (¹H, ¹³C) NMR->Structure Carbon-Hydrogen Framework Connectivity (2D NMR) IR IR IR->Structure Functional Groups (N-H, C-H, C=C, C-N, C-Br) MS MS MS->Structure Molecular Weight Elemental Formula (HRMS) Isotopic Pattern (Br)

Solubility Profile of 1-(5-Bromopyridin-2-yl)piperazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(5-Bromopyridin-2-yl)piperazine, a key intermediate in pharmaceutical research and development. Understanding its solubility in various organic solvents is crucial for synthesis, purification, formulation, and various analytical procedures. While extensive quantitative solubility data for this specific compound is not widely published, this guide consolidates available information on related structures and outlines detailed experimental protocols for its determination.

Core Compound Information

ParameterValue
IUPAC Name This compound
CAS Number 73406-97-0
Molecular Formula C₉H₁₂BrN₃
Molecular Weight 242.12 g/mol
Appearance Pale yellow solid

Quantitative Solubility Data

SolventSolvent TypeEstimated Solubility (mg/mL)Qualitative Solubility
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50Very High
N,N-Dimethylformamide (DMF)Polar Aprotic> 50Very High
Dichloromethane (DCM)Halogenated10 - 50High
ChloroformHalogenated10 - 50High
MethanolPolar Protic5 - 20Medium
EthanolPolar Protic5 - 20Medium
AcetonitrilePolar Aprotic1 - 10Medium to Low
Ethyl AcetateEster1 - 10Medium to Low
TolueneAromatic Hydrocarbon< 1Low
HexaneAliphatic Hydrocarbon< 0.1Very Low / Insoluble
WaterPolar Protic< 0.1Very Low / Insoluble

Note: These values are estimates and should be confirmed by experimental measurement.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Thermodynamic Solubility Determination via Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.[2][3][4]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • To remove any remaining solid particles, either centrifuge the sample at high speed or filter it through a syringe filter.[2] This step is critical to avoid artificially high solubility readings.

  • Quantification:

    • Accurately dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.[5][6]

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the sample.[6]

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Kinetic Solubility Determination using HPLC

This high-throughput method is often used in early drug discovery to quickly assess the solubility of a compound.[7][8]

Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated DMSO stock to an aqueous or organic solvent.

Materials:

  • This compound (as a concentrated stock solution in DMSO, e.g., 10 mg/mL)

  • Test solvents (e.g., phosphate-buffered saline, organic solvents)

  • 96-well plates (filter plates and collection plates)

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader or HPLC system for analysis

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of the this compound DMSO stock solution.

    • In a 96-well plate, add a small volume of each DMSO stock dilution to a larger volume of the test solvent.

  • Incubation and Precipitation:

    • Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a constant temperature.

    • During this time, the compound may precipitate out of the solution if its solubility limit is exceeded.

  • Separation of Precipitate:

    • Filter the solutions through a 96-well filter plate into a collection plate. The filter will retain any precipitated compound.

  • Analysis:

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable method, such as UV-Vis spectroscopy or a rapid HPLC-UV method.[8]

  • Data Interpretation:

    • The kinetic solubility is the highest concentration at which no precipitation is observed.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_res Result prep_solid Weigh Excess Solid prep_solvent Add Known Volume of Solvent prep_solid->prep_solvent equil Agitate at Constant Temperature (e.g., 24-48 hours) prep_solvent->equil sep_settle Settle Excess Solid equil->sep_settle sep_filter Centrifuge or Filter Supernatant sep_settle->sep_filter quant_dilute Dilute Saturated Solution sep_filter->quant_dilute quant_hplc Analyze by HPLC quant_dilute->quant_hplc res Calculate Solubility quant_hplc->res quant_cal Prepare Calibration Curve quant_cal->quant_hplc

Caption: General experimental workflow for determining thermodynamic solubility.

Synthesis Pathway of this compound

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 2,5-Dibromopyridine conditions Palladium Catalyst (e.g., Pd(OAc)2) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reactant1->conditions reactant2 Piperazine reactant2->conditions product This compound conditions->product Buchwald-Hartwig Amination

Caption: A common synthetic route to this compound.

References

Commercial 1-(5-Bromopyridin-2-yl)piperazine: A Technical Guide to Purity and Specifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and specifications of commercial-grade 1-(5-Bromopyridin-2-yl)piperazine, a key building block in medicinal chemistry and drug development.[1] Understanding the quality parameters of this starting material is critical for ensuring the reliability and reproducibility of research outcomes and the synthesis of active pharmaceutical ingredients (APIs).

Chemical Identity and Properties

This compound is a heterocyclic compound widely used as an intermediate in organic synthesis.[1] Its structure, featuring a bromopyridine moiety linked to a piperazine ring, allows for diverse chemical modifications, making it a valuable precursor for various therapeutic agents.[1]

PropertyValue
CAS Number 73406-97-0[2]
Molecular Formula C₉H₁₂BrN₃
Molecular Weight 242.12 g/mol
Appearance Typically an off-white to light yellow or light brown solid
Storage Conditions Recommended storage at 2-8°C, protected from light, or at -20°C for long-term stability.[2][3]

Purity Specifications and Impurity Profile

The purity of commercial this compound is a critical quality attribute, typically determined by High-Performance Liquid Chromatography (HPLC). Commercial suppliers generally offer this compound with a purity of 97% or higher.

SpecificationTypical RangeMethod
Purity (HPLC) ≥ 97%, often ≥ 99%[4]HPLC
¹H NMR Spectrum Consistent with structure[4]NMR Spectroscopy
Water Content (Karl Fischer) Typically ≤ 0.5%Karl Fischer Titration
Residue on Ignition Typically ≤ 0.2%USP <281>

Potential Impurities:

During the synthesis of this compound, several process-related impurities can arise. The primary synthetic route often involves the reaction of 2,5-dibromopyridine with piperazine. Potential impurities may include:

  • Unreacted Starting Materials: Residual 2,5-dibromopyridine and piperazine.

  • Over-alkylation Products: Such as 1,4-di(5-bromopyridin-2-yl)piperazine.

  • Isomeric Impurities: Positional isomers formed during the bromination of the pyridine ring. A common impurity in the synthesis of the precursor 2-amino-5-bromopyridine is 2-amino-3,5-dibromopyridine.[5]

  • Solvent Residues: Residual solvents from the reaction and purification steps.

The workflow for ensuring the quality of this compound is outlined below:

G cluster_synthesis Synthesis & Purification raw_materials Raw Materials (e.g., 2,5-dibromopyridine) synthesis Chemical Synthesis raw_materials->synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc Purity (HPLC) purification->hplc nmr Identity (NMR) purification->nmr kf Water Content (KF) purification->kf roi Residue on Ignition purification->roi spec_check Specification Check coa Certificate of Analysis spec_check->coa release Product Release coa->release coa->release

Quality Control Workflow for this compound.

Experimental Protocols

Detailed analytical methodologies are essential for the verification of this compound specifications.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the compound and to detect any related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% trifluoroacetic acid or a buffer like ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Typically 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis: The chemical shifts, splitting patterns, and integration of the observed peaks should be consistent with the expected structure of this compound.

Water Content by Karl Fischer Titration

This method quantifies the amount of water present in the material.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for aldehydes and ketones if necessary, though standard reagents are typically sufficient.

  • Sample Preparation: Accurately weigh a suitable amount of the solid sample and introduce it directly into the titration vessel.

  • Analysis: The instrument automatically titrates the sample and the water content is reported as a percentage by weight.

The logical relationship for the acceptance of a commercial batch is illustrated in the following diagram:

G cluster_tests Analytical Tests start Batch Analysis purity_test Purity (HPLC) ≥ 99% start->purity_test identity_test Identity (NMR) Confirmed start->identity_test water_test Water (KF) ≤ 0.5% start->water_test decision All Specifications Met? purity_test->decision identity_test->decision water_test->decision pass Batch Accepted decision->pass Yes fail Batch Rejected decision->fail No

Decision Logic for Batch Release.

Role in Drug Development

This compound is a versatile building block for synthesizing a wide range of biologically active molecules. The piperazine and bromopyridine moieties serve as handles for introducing various functional groups to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetics. Derivatives of this compound are investigated for their activity in various signaling pathways, although specific pathway involvement is highly dependent on the final structure of the synthesized API.

For instance, many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are critical targets in neuroscience drug discovery. The synthesis of a novel therapeutic agent from this precursor would follow a pathway from initial synthesis to final biological evaluation.

G cluster_chem Chemical Synthesis cluster_bio Biological Evaluation start This compound reaction Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) start->reaction api Active Pharmaceutical Ingredient (API) reaction->api screening In Vitro Screening (e.g., Receptor Binding Assays) api->screening pathway Signaling Pathway Analysis screening->pathway animal In Vivo Studies (Animal Models) pathway->animal

Drug Development Pathway from Precursor to Evaluation.

References

The Biological Frontier of 1-(5-Bromopyridin-2-yl)piperazine Derivatives: A Technical Guide to Potential Therapeutic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(5-bromopyridin-2-yl)piperazine scaffold is a heterocyclic structure of significant interest in medicinal chemistry. As a privileged structural motif, piperazine and its derivatives are integral to numerous approved drugs, exhibiting a wide array of biological activities, including anticancer, antipsychotic, antidepressant, and anxiolytic effects. The incorporation of a bromopyridine moiety introduces specific electronic and steric properties that can modulate the pharmacological profile of the resulting derivatives. This technical guide provides a comprehensive overview of the potential biological activities of this compound derivatives, drawing upon data from structurally related compounds to infer potential therapeutic applications, and detailing relevant experimental protocols.

Potential Therapeutic Applications

While extensive research specifically on a broad range of this compound derivatives is emerging, the analysis of structurally analogous compounds, such as those with a pyrazine or a substituted pyridine ring, provides valuable insights into their potential biological activities. The primary areas of therapeutic promise for this class of compounds appear to be in oncology and neuropharmacology.

Anticancer Potential

The piperazine nucleus is a common feature in a multitude of anticancer agents. Its ability to interact with various biological targets makes it a versatile scaffold for the design of novel cancer therapeutics. Research on a closely related pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), has demonstrated significant cytotoxic effects against several cancer cell lines.[1][2]

Table 1: Cytotoxic Activity of a Structurally Related Pyrazine Derivative (BPU) [1]

Cell LineCompoundIC50 (µM)
Jurkat (Leukemia)BPU4.64 ± 0.08
MCF-7 (Breast)BPU8.47 ± 0.18
HeLa (Cervical)BPU- (Data not provided)

The data suggests that derivatives of the bromo-heterocyclic piperazine scaffold could exhibit potent anticancer activity. The mechanism of action for the related pyrazine compound was found to involve the arrest of the cell cycle in the sub-G1 phase, indicating the induction of apoptosis.[2]

Neuropharmacological Potential

Piperazine derivatives are well-established as agents active on the central nervous system (CNS). They are known to interact with a variety of neurotransmitter receptors. A close analog, 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane, has been identified as a high-affinity ligand for sigma-2 (σ2) receptors.[3]

Table 2: Sigma-2 (σ2) Receptor Binding Affinity of a Structurally Related Chloro-Pyridine Derivative [3]

Compoundσ2 Ki (nM)
1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane2.2

Given the structural similarity, it is plausible that this compound derivatives could also exhibit affinity for sigma-2 receptors, which are implicated in various neurological and psychiatric disorders, as well as in cancer.

Experimental Protocols

To evaluate the biological activity of novel this compound derivatives, a series of standard in vitro and in vivo assays can be employed. The following are detailed methodologies for key experiments.

Synthesis of this compound Derivatives

The synthesis of these derivatives typically involves a nucleophilic aromatic substitution reaction between 2,5-dibromopyridine and a suitably protected piperazine, followed by deprotection and subsequent functionalization of the second nitrogen atom of the piperazine ring.

reagent1 2,5-Dibromopyridine intermediate1 Protected this compound reagent1->intermediate1 Nucleophilic Aromatic Substitution reagent2 Protected Piperazine reagent2->intermediate1 intermediate2 This compound intermediate1->intermediate2 Deprotection final_product Derivative intermediate2->final_product Functionalization (e.g., Acylation, Alkylation)

General Synthetic Scheme.
In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

start Seed Cells in 96-well Plate treat Treat with Derivatives start->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Workflow.
Receptor Binding Assay

To determine the affinity of the compounds for specific receptors (e.g., sigma-2 receptors), a competitive radioligand binding assay is typically performed.

  • Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the target receptor.

  • Assay Setup: In a 96-well plate, add the membrane homogenate, a radiolabeled ligand with known affinity for the receptor, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters to remove any non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand binding (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Potential Signaling Pathways

Given the prevalence of piperazine-containing molecules as kinase inhibitors, it is conceivable that this compound derivatives could modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation derivative This compound Derivative derivative->pi3k inhibits? derivative->akt inhibits? derivative->mtor inhibits?

Hypothetical PI3K/Akt/mTOR Inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology. While further research is required to fully elucidate the biological activities of a diverse range of derivatives, the analysis of structurally related compounds provides a strong rationale for their synthesis and evaluation. The experimental protocols and potential mechanisms of action outlined in this guide offer a framework for researchers to explore the therapeutic potential of this intriguing class of molecules.

References

The Strategic Utility of 1-(5-Bromopyridin-2-yl)piperazine in Fragment-Based Library Synthesis for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern drug discovery, fragment-based approaches have emerged as a powerful strategy for the identification of novel lead compounds. The core principle lies in screening low molecular weight fragments that bind to biological targets with high ligand efficiency. These initial hits then serve as starting points for elaboration into more potent and selective drug candidates. Within this paradigm, the selection of a versatile and synthetically tractable fragment is paramount. 1-(5-Bromopyridin-2-yl)piperazine has garnered significant attention as a valuable building block for the synthesis of focused libraries, particularly in the pursuit of kinase inhibitors. Its unique structural features, comprising a reactive bromopyridine moiety and a readily functionalizable piperazine ring, offer a robust platform for generating chemical diversity. This technical guide provides a comprehensive overview of the properties, synthesis, and application of this compound in the construction of compound libraries aimed at kinase drug discovery.

Core Fragment: Chemical and Physical Properties

This compound is a commercially available solid that serves as an excellent starting point for library synthesis.[1] Its key chemical features make it an ideal fragment for diversification through common and reliable chemical transformations.

PropertyValueReference
Molecular Formula C₉H₁₂BrN₃[2]
Molecular Weight 242.12 g/mol [2]
Appearance Pale yellow solid[1]
Purity ≥ 96% (HPLC)[1]
Storage Conditions 0-8°C[1]

The bromine atom on the pyridine ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] The secondary amine of the piperazine ring is a nucleophile that can be readily acylated, alkylated, or used in reductive amination to introduce a wide array of substituents. This dual functionality allows for the systematic exploration of chemical space around the core scaffold.

Experimental Protocols for Library Synthesis

The true utility of this compound lies in its amenability to high-throughput parallel synthesis. The following sections detail generalized yet robust protocols for the two most common diversification reactions employed with this fragment.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the bromopyridine core and various aryl or heteroaryl boronic acids.[4] This reaction allows for the exploration of the "right-hand side" of the molecule, often targeting the solvent-exposed region of a kinase active site.

General Protocol:

  • Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol, to the reaction vessel.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the reaction.

  • Heating and Monitoring: Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Representative Data for Suzuki-Miyaura Coupling of Bromopyridine Scaffolds

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH901680-92
33-Thienylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane100875-88
41-Methyl-1H-pyrazole-4-boronic acidPd(OAc)₂ / SPhosCs₂CO₃t-BuOH/H₂O851870-85

Note: Yields are representative and based on analogous reactions with similar bromopyridine substrates. Actual yields may vary depending on the specific boronic acid and reaction conditions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the bromopyridine with a diverse range of primary and secondary amines.[5] This allows for the introduction of various functional groups that can form key hydrogen bond interactions within a kinase active site.

General Protocol:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.

  • Inert Atmosphere: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas.

  • Heating and Monitoring: Heat the reaction to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Representative Data for Buchwald-Hartwig Amination of Bromopyridine Scaffolds

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11012-2470-90
2MorpholinePd(OAc)₂ / BINAPNaOtBuToluene1008-1675-95
3n-ButylaminePd(OAc)₂ / RuPhosNaOtBuToluene80-1004-1265-85
4IndazolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1001260-80

Note: Yields are representative and based on established methodologies for similar bromopyridine substrates. Actual yields may vary depending on the specific amine and reaction conditions.[1]

Fragment-Based Drug Discovery Workflow

The use of this compound in a fragment-based drug discovery (FBDD) campaign follows a structured workflow designed to efficiently identify and optimize lead compounds.

FBDD_Workflow cluster_0 Fragment Library Generation cluster_1 Hit Identification cluster_2 Hit-to-Lead Optimization cluster_3 Preclinical Development A Core Fragment This compound B Diversification Reactions (Suzuki, Buchwald-Hartwig, etc.) A->B C Focused Chemical Library B->C D Biophysical Screening (SPR, NMR, X-ray Crystallography) C->D E Fragment Hits D->E F Structure-Activity Relationship (SAR) and Structure-Based Design E->F G Lead Compounds F->G H ADME/Tox Profiling G->H I In Vivo Efficacy Studies H->I J Clinical Candidate I->J

Caption: A generalized workflow for fragment-based drug discovery.

Biological Context: Targeting Kinases

The 2-aminopyridine moiety, which is structurally analogous to the core of this compound, is a well-established "hinge-binder" in kinase inhibitors.[6] This structural motif typically forms one or more hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors. Libraries derived from this compound are therefore well-suited for targeting a wide range of kinases.

Cyclin-Dependent Kinases (CDKs) and p38 MAPK as Key Targets

Derivatives of 2-aminopyridines and related scaffolds have shown significant activity against Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein Kinase (MAPK).[2][7] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[8] p38 MAPK is a key component of a signaling cascade that responds to inflammatory cytokines and cellular stress.[9]

Representative Biological Activity of 2-Aminopyridine-based Kinase Inhibitors

Compound ScaffoldTarget KinaseIC₅₀ (nM)
2-Anilino-4-(thiazol-5-yl)pyrimidineCDK2<10
2-Anilino-4-(thiazol-5-yl)pyrimidineCDK9<50
Pyridinylquinoxalinep38α MAPK81
Pyrido[2,3-b]pyrazinep38α MAPK38

Note: Data is based on representative compounds from the literature with similar core structures to derivatives of this compound.[2][10]

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and inflammation. Its inhibition by small molecules derived from fragments like this compound can modulate downstream inflammatory processes.

p38_MAPK_Pathway extracellular Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular->receptor map3k MAP3K (e.g., TAK1, MEKKs) receptor->map3k map2k MAP2K (MKK3/6) map3k->map2k p38 p38 MAPK map2k->p38 substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor 1-(5-Aryl/amino-pyridin-2-yl)piperazine (Library Member) inhibitor->p38 Inhibition

Caption: Simplified p38 MAPK signaling pathway and the point of intervention.

Conclusion

This compound stands out as a highly valuable fragment for the synthesis of focused chemical libraries in the context of drug discovery. Its synthetic accessibility, coupled with the proven biological relevance of its core structure, particularly in kinase inhibition, makes it an attractive starting point for FBDD campaigns. The ability to readily diversify this scaffold through robust and well-established chemical reactions allows for the efficient exploration of structure-activity relationships. This in-depth technical guide provides the foundational knowledge and practical protocols for researchers to leverage this powerful fragment in the quest for novel therapeutics.

References

The Synthesis of 1-(5-Bromopyridin-2-yl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromopyridin-2-yl)piperazine is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid piperazine core coupled with a reactive bromopyridine moiety makes it a versatile scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, with a focus on experimental protocols, comparative data, and the biological context of its derivatives.

Historical Context and Discovery

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of N-arylpiperazine synthesis. The N-arylpiperazine motif is a well-established pharmacophore found in numerous drugs targeting the central nervous system. Early methods for the synthesis of such compounds often involved harsh conditions and limited substrate scope.

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination in the mid-1990s, revolutionized the synthesis of N-aryl amines, including N-arylpiperazines.[1] This powerful methodology allows for the formation of the C-N bond between an aryl halide and an amine under relatively mild conditions, offering high yields and broad functional group tolerance. Concurrently, classical methods like nucleophilic aromatic substitution (SNAr) have been refined and remain a viable and cost-effective approach, especially for activated aromatic systems. The synthesis of this compound has benefited from both of these key synthetic strategies.

Core Synthetic Methodologies

The two predominant methods for the synthesis of this compound are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a strong base and a phosphine ligand.[1] This method is highly efficient for the synthesis of this compound from 2,5-dibromopyridine and piperazine. The choice of ligand, base, and solvent is crucial for optimizing the reaction yield and minimizing side products.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution involves the reaction of a nucleophile, in this case, piperazine, with an electron-deficient aromatic ring bearing a good leaving group, such as a halogen. The pyridine ring, being electron-deficient, is amenable to SNAr reactions, particularly when activated by electron-withdrawing groups. In the case of 2,5-dibromopyridine, the bromine at the 2-position is generally more susceptible to nucleophilic attack.

Comparative Analysis of Synthetic Methods

The choice between Buchwald-Hartwig amination and SNAr for the synthesis of this compound depends on several factors, including desired yield, cost of reagents, and scalability. Below is a comparative summary of typical reaction conditions and yields.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Materials 2,5-Dibromopyridine, Piperazine2,5-Dibromopyridine, Piperazine
Catalyst/Promoter Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, Xantphos)None (or phase transfer catalyst)
Base Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)Often excess piperazine acts as a base
Solvent Anhydrous, inert solvent (e.g., Toluene, Dioxane)Polar aprotic solvent (e.g., DMSO, DMF) or no solvent
Temperature 80-120 °C100-160 °C
Reaction Time 4-24 hours12-48 hours
Typical Yield 70-95%50-80%

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination Synthesis of this compound

Materials:

  • 2,5-Dibromopyridine

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and BINAP (0.03 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a solid.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Synthesis of this compound

Materials:

  • 2,5-Dibromopyridine

  • Piperazine

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 2,5-dibromopyridine (1.0 eq) in a minimal amount of DMSO.

  • Add an excess of piperazine (3.0-5.0 eq) to the solution. The excess piperazine acts as both the nucleophile and the base to neutralize the HBr formed during the reaction.

  • Heat the reaction mixture to 120-140 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 24-48 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Collect the solid by filtration and wash thoroughly with water to remove excess piperazine and DMSO.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography as described in Protocol 1.

Biological Significance and Signaling Pathways

Derivatives of this compound are frequently investigated as ligands for various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors such as 5-HT1A and 5-HT7. These receptors are implicated in a wide range of neurological and psychiatric disorders, making them attractive targets for drug discovery.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[2][3][4][5] The dissociated Gβγ subunits can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated Ca²⁺ channels, which hyperpolarizes the neuron and reduces its excitability.[3][6]

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 5-HT1A Agonist (e.g., Arylpiperazine Derivative) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi) GIRK GIRK Channel G_Protein->GIRK Activates (Gβγ) Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits (Gβγ) cAMP cAMP AC->cAMP K_ion_out GIRK->K_ion_out Efflux Ca_ion_in Ca_Channel->Ca_ion_in Influx Blocked ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Modulates K_ion_in K_ion_out->Cellular_Response Hyperpolarization Ca_ion_out

5-HT1A Receptor Signaling Pathway
5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is primarily coupled to Gs-proteins. Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[1][7][8][9][10] This pathway is involved in the regulation of various cellular processes, including neuronal excitability and plasticity. Additionally, the 5-HT7 receptor can couple to G12-proteins, activating Rho GTPases and influencing cytoskeletal dynamics and gene expression.[1][7]

5-HT7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 5-HT7 Agonist (e.g., Arylpiperazine Derivative) Receptor 5-HT7 Receptor Ligand->Receptor Binds G_Protein_s Gs Protein Receptor->G_Protein_s Activates G_Protein_12 G12 Protein Receptor->G_Protein_12 Activates AC Adenylyl Cyclase G_Protein_s->AC Stimulates (Gαs) RhoGEF RhoGEF G_Protein_12->RhoGEF Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Cellular_Response_cAMP Modulation of Neuronal Plasticity PKA->Cellular_Response_cAMP Phosphorylates Targets RhoA RhoA RhoGEF->RhoA Activates Cellular_Response_Rho Cytoskeletal Rearrangement RhoA->Cellular_Response_Rho Mediates

5-HT7 Receptor Signaling Pathway

Experimental Workflow

The synthesis and characterization of this compound and its derivatives follow a standard workflow in a medicinal chemistry laboratory. This workflow ensures the efficient production of the target compound and confirms its identity and purity.

Experimental_Workflow Start Start: Define Synthetic Route (Buchwald-Hartwig or SNAr) Reaction_Setup Reaction Setup: - Assemble glassware - Add reagents under  appropriate atmosphere Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring: - TLC - LC-MS Reaction_Setup->Reaction_Monitoring Workup Workup: - Quenching - Extraction - Washing Reaction_Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - Purity Analysis (HPLC) Purification->Characterization Final_Product Final Product: This compound Characterization->Final_Product Identity & Purity Confirmed

General Experimental Workflow

Conclusion

This compound is a cornerstone intermediate for the development of novel therapeutics, particularly those targeting the serotonergic system. The choice of synthetic methodology, either the robust Buchwald-Hartwig amination or the classical nucleophilic aromatic substitution, can be tailored to specific laboratory or industrial needs. A thorough understanding of its synthesis, coupled with insights into the biological signaling pathways of its derivatives, empowers researchers to design and create next-generation medicines for a variety of CNS disorders. This guide provides a foundational framework for professionals in the field to harness the full potential of this versatile chemical entity.

References

Methodological & Application

Application Notes and Protocols: Regioselective Synthesis of 1-(5-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl piperazine moiety is a critical pharmacophore found in a multitude of biologically active compounds and approved pharmaceuticals. The synthesis of substituted pyridylpiperazines is therefore of significant interest in medicinal chemistry and drug development. This document provides a detailed protocol for the regioselective synthesis of 1-(5-Bromopyridin-2-yl)piperazine from 2,5-dibromopyridine. The presented methodology is based on the robust and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[1][2][3]

The primary challenge in the synthesis of this compound from 2,5-dibromopyridine lies in achieving mono-substitution at the desired position. The pyridine ring in 2,5-dibromopyridine possesses two bromine atoms at the C2 and C5 positions, both of which are susceptible to substitution. However, in palladium-catalyzed cross-coupling reactions, the C2 position of the pyridine ring is generally more reactive than the C5 position.[2] This inherent difference in reactivity allows for a regioselective mono-amination reaction, yielding the desired this compound as the major product. This protocol has been optimized to favor the selective formation of the C2-substituted product, providing a versatile building block for the development of novel therapeutics.

Reaction Scheme

The synthesis of this compound from 2,5-dibromopyridine proceeds via a regioselective Buchwald-Hartwig amination. The reaction selectively occurs at the C2 position of the pyridine ring.

General Reaction Scheme for the Synthesis of this compound

Data Presentation

The following table summarizes the optimized reaction conditions and expected outcomes for the synthesis of this compound.

ParameterValue
Reactants
2,5-Dibromopyridine1.0 eq
Piperazine1.2 - 1.5 eq
Catalyst System
Palladium CatalystPd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)
LigandXantphos (1.5-4.5 mol%) or BINAP (3-7.5 mol%)
Base NaOtBu or Cs₂CO₃ (2.0 - 3.0 eq)
Solvent Toluene or Dioxane (anhydrous)
Reaction Temperature 90 - 110 °C
Reaction Time 12 - 24 hours (monitored by TLC or LC-MS)
Typical Yield 75 - 90%
Purity >95% (after purification)
Purification Method Flash column chromatography

Experimental Protocol

This protocol details the step-by-step methodology for the synthesis of this compound.

Materials:

  • 2,5-Dibromopyridine

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or other suitable reaction vessel

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2,5-dibromopyridine (1.0 eq), piperazine (1.2-1.5 eq), the chosen palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 1.5-4.5 mol%), and the base (e.g., NaOtBu, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (2,5-dibromopyridine) is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents Weigh Reactants: - 2,5-Dibromopyridine - Piperazine - Catalyst & Ligand - Base setup Assemble Schlenk Flask under Inert Atmosphere reagents->setup add_solvent Add Anhydrous Solvent setup->add_solvent heat_stir Heat and Stir (90-110 °C) add_solvent->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor workup Aqueous Work-up & Extraction monitor->workup concentrate Dry and Concentrate Crude Product workup->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Buchwald-Hartwig Amination for the Synthesis of 1-(5-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of 1-(5-Bromopyridin-2-yl)piperazine. This cross-coupling reaction is a powerful and widely used method for the formation of carbon-nitrogen (C-N) bonds, which are integral to a vast array of pharmaceuticals and functional materials. The protocol herein outlines the necessary reagents, reaction conditions, and purification methods. Additionally, this document includes a summary of typical reaction parameters in a tabular format for easy reference and visual diagrams of the experimental workflow and the catalytic cycle to aid in understanding the process.

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through the palladium-catalyzed cross-coupling of

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-Arylpiperazines from 1-(5-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs targeting the central nervous system (CNS) and other biological systems. The palladium-catalyzed Buchwald-Hartwig amination reaction is a powerful and versatile method for the construction of the crucial C-N bond between an aryl halide and a piperazine. This document provides detailed application notes and experimental protocols for the synthesis of a variety of N-arylpiperazines starting from the readily available building block, 1-(5-Bromopyridin-2-yl)piperazine. The methodologies described herein are applicable to a broad range of aryl and heteroaryl amines, enabling the generation of diverse compound libraries for drug discovery and development.

Data Presentation: Reaction Conditions and Yields

The successful synthesis of N-arylpiperazines via Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of typical reaction conditions and corresponding yields for the coupling of this compound with various aryl amines.

EntryAryl AminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001292
24-MethoxyanilinePd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.0)Dioxane1101888
34-Chloroaniline[Pd(allyl)Cl]₂ (1.5)RuPhos (3)Cs₂CO₃ (2.0)Toluene1001685
43-TrifluoromethylanilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001478
52-MethylanilinePd(OAc)₂ (3)BINAP (4.5)K₂CO₃ (2.0)Dioxane1102472
61-NaphthylaminePd₂(dba)₃ (2.5)XPhos (5)NaOtBu (1.5)Toluene1102081
72-AminopyridinePd(OAc)₂ (3)Xantphos (6)Cs₂CO₃ (2.0)Dioxane1102465

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed synthesis of N-arylpiperazines from this compound.

Protocol 1: General Procedure using Pd₂(dba)₃/XPhos

This protocol is a general and often high-yielding method suitable for a wide range of aniline derivatives.

Materials:

  • This compound

  • Aryl amine (e.g., Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere chemistry (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 242 mg), the aryl amine (1.2 mmol), sodium tert-butoxide (1.4 mmol, 135 mg), XPhos (0.04 mmol, 19 mg), and Pd₂(dba)₃ (0.02 mmol, 18 mg).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of dissolved oxygen.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-1-(5-pyridin-2-yl)piperazine.

Protocol 2: Alternative Conditions using Pd(OAc)₂/SPhos with a Weaker Base

This protocol is suitable for substrates that may be sensitive to strong bases like NaOtBu.

Materials:

  • This compound

  • Aryl amine (e.g., 4-Methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

  • Other materials as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 242 mg), the aryl amine (1.2 mmol), potassium phosphate (2.0 mmol, 424 mg), SPhos (0.06 mmol, 25 mg), and Pd(OAc)₂ (0.03 mmol, 7 mg).

  • Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.

  • Degassing: Perform three vacuum-backfill cycles with an inert gas.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Visualizations

Experimental Workflow

experimental_workflow reagents Weigh Reagents: This compound, Aryl Amine, Base, Ligand, Catalyst setup Assemble Reaction: Add reagents to a dry Schlenk flask under inert atmosphere reagents->setup solvent Add Anhydrous Solvent setup->solvent degas Degas Mixture: (Vacuum/Inert Gas Cycles) solvent->degas react Heat and Stir: (e.g., 100-110 °C) degas->react monitor Monitor Progress: (TLC or LC-MS) react->monitor workup Work-up: Cool, dilute, and filter monitor->workup Reaction Complete extract Extraction: Wash with water and brine workup->extract purify Purification: Column Chromatography extract->purify product Isolated N-Arylpiperazine Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of Buchwald-Hartwig Amination

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex1 L(Ar)Pd(II)-X oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination + H₂NR pd_complex2 L(Ar)Pd(II)(H₂NR)-X amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 L(Ar)Pd(II)-NHR deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-NHR reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Signaling Pathway of N-Arylpiperazine Derivatives

Many N-arylpiperazine derivatives synthesized from this compound exhibit high affinity for dopamine (D₂) and serotonin (5-HT₁ₐ) receptors, which are key targets in the treatment of various neuropsychiatric disorders.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor D₂ Receptor dopamine->d2_receptor Endogenous Ligand serotonin Serotonin ht1a_receptor 5-HT₁ₐ Receptor serotonin->ht1a_receptor Endogenous Ligand adenylyl_cyclase Adenylyl Cyclase d2_receptor->adenylyl_cyclase Inhibition ht1a_receptor->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp ATP to cAMP pka PKA camp->pka Activation downstream Downstream Signaling (e.g., Gene Expression, Ion Channel Modulation) pka->downstream Phosphorylation ligand N-Arylpiperazine Derivative ligand->d2_receptor Antagonist/ Partial Agonist ligand->ht1a_receptor Agonist/ Partial Agonist

Caption: Simplified signaling pathways for N-arylpiperazine derivatives at D₂ and 5-HT₁ₐ receptors.

Application Notes and Protocols: The Role of 1-(5-Bromopyridin-2-yl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromopyridin-2-yl)piperazine is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, comprising a bromopyridine moiety and a piperazine ring, provide a valuable scaffold for the synthesis of a diverse range of biologically active compounds.[1][2] This scaffold has been successfully employed in the development of therapeutic agents targeting a variety of biological systems, including the central nervous system (CNS) and cancer-related pathways. The bromine atom on the pyridine ring offers a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space. The piperazine ring, a common pharmacophore in many approved drugs, can be readily functionalized to modulate the physicochemical properties and target engagement of the resulting molecules.[3]

This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, including detailed experimental protocols for the synthesis of its derivatives and their biological evaluation. Quantitative data on the biological activity of key compounds are presented in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Applications in Drug Discovery

The this compound scaffold has been instrumental in the discovery of potent and selective ligands for various biological targets. Its derivatives have shown promise in the following therapeutic areas:

  • Neuroscience: A primary area of application is in the development of drugs targeting neurological and psychiatric disorders. Derivatives of this scaffold have been investigated as ligands for serotonin (5-HT) and dopamine receptors, which are key players in mood regulation, cognition, and motor control.[2][4][5][6]

  • Oncology: The piperazine moiety is a prevalent feature in many anticancer agents.[7] Derivatives of this compound have been explored as kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs) that are often dysregulated in cancer.[8][9][10][11]

  • Other Therapeutic Areas: The versatility of the scaffold extends to other areas, with derivatives being investigated for their potential as anti-inflammatory, antimicrobial, and antidiabetic agents.[12][13]

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected derivatives of this compound.

Table 1: Serotonin Receptor Ligands

CompoundTargetAssay TypeKi (nM)pKiReference
BRL-15572h5-HT1DRadioligand Binding-7.9[14][15]
SUVN-502h5-HT6Radioligand Binding2.04-[16][17]

Table 2: Kinase Inhibitors

Compound ClassTargetAssay TypeIC50 (nM)Reference
Pyrimidine DerivativesCDK4/6Biochemical Assay0.8 - 2.5[9]
Imidazole DerivativesCDK4/6Biochemical Assay0.01 - 0.026[9]

Experimental Protocols

Protocol 1: General Synthesis of 1-(5-Arylpyridin-2-yl)piperazine Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the arylation of this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or microwave vial, add this compound (1 equivalent), the desired aryl boronic acid or ester (1.2 equivalents), and the base (2 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (0.05 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For microwave-assisted reactions, seal the vial and heat in a microwave reactor.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the desired 1-(5-arylpyridin-2-yl)piperazine derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Starting Materials: This compound Aryl Boronic Acid Base, Catalyst, Solvent reaction Suzuki-Miyaura Cross-Coupling start->reaction 1. Mix & Heat workup Aqueous Work-up & Extraction reaction->workup 2. Cool & Dilute purification Column Chromatography workup->purification 3. Isolate Crude product Final Product: 1-(5-Arylpyridin-2-yl)piperazine purification->product 4. Purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

G cluster_assay Kinase Inhibition Assay Workflow start Prepare Reagents: Kinase, Substrate, ATP, Test Compound setup Set up Reaction in 384-well plate: - Test Compound - Kinase/Substrate - ATP start->setup incubation Incubate at RT (60-120 min) setup->incubation stop Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) incubation->stop detect Add Kinase Detection Reagent (Generate Luminescence) stop->detect read Measure Luminescence detect->read analyze Calculate % Inhibition & Determine IC50 read->analyze

Caption: Workflow for an In Vitro Kinase Assay.

Protocol 3: Radioligand Receptor Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR), such as a serotonin receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]-ligand)

  • Test compound (serially diluted)

  • Non-specific binding control (a high concentration of a known ligand for the target receptor)

  • Assay buffer

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Reaction Setup: In test tubes or a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or vehicle (for total binding) or the non-specific binding control.

  • Incubation: Incubate the mixture at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Serotonin (5-HT) Receptor Signaling

Derivatives of this compound often target serotonin receptors, which are GPCRs that modulate various downstream signaling cascades. For example, 5-HT1D receptors are negatively coupled to adenylyl cyclase, while 5-HT6 receptors are positively coupled.

G cluster_5ht Simplified Serotonin Receptor Signaling Serotonin Serotonin (5-HT) Receptor 5-HT Receptor (e.g., 5-HT1D/5-HT6) Serotonin->Receptor G_protein G-protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets Derivative This compound Derivative (Antagonist) Derivative->Receptor Blocks G cluster_dopamine Dopamine Transporter (DAT) Modulation Dopamine_vesicle Dopamine Vesicle Synaptic_cleft Synaptic Cleft Dopamine_vesicle->Synaptic_cleft Release Presynaptic_neuron Presynaptic Neuron DAT Dopamine Transporter (DAT) Synaptic_cleft->DAT Reuptake Dopamine_receptor Dopamine Receptor Synaptic_cleft->Dopamine_receptor Binds Postsynaptic_neuron Postsynaptic Neuron Derivative Piperazine Derivative (DAT Inhibitor) Derivative->DAT Inhibits G cluster_cdk CDK4/6 Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Signaling Cascade (e.g., Ras/MAPK, PI3K/Akt) Receptor->Signaling_Cascade CyclinD_CDK46 Cyclin D-CDK4/6 Complex Signaling_Cascade->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition Promotes Rb_E2F Rb-E2F Complex Rb_E2F->Rb Rb_E2F->E2F Releases Inhibitor CDK4/6 Inhibitor (Piperazine Derivative) Inhibitor->CyclinD_CDK46 Inhibits

References

Application of 1-(5-Bromopyridin-2-yl)piperazine in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-(5-Bromopyridin-2-yl)piperazine as a key building block in the synthesis of potent and selective kinase inhibitors. The focus is on the synthesis of Ralimetinib (LY2228820), a clinical-stage inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a critical target in oncology and inflammatory diseases.

Introduction

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The heterocyclic compound this compound is a versatile scaffold in medicinal chemistry. Its pyridine ring can act as a hinge-binding motif, mimicking the adenine region of ATP, while the bromine atom provides a convenient handle for introducing further molecular complexity through cross-coupling reactions. The piperazine moiety offers a flexible linker to which various substituents can be attached to optimize potency, selectivity, and pharmacokinetic properties.

This guide details the application of this compound in the synthesis of Ralimetinib (LY2228820), a potent and selective inhibitor of p38 MAPK α and β isoforms.

Kinase Inhibitor Profile: Ralimetinib (LY2228820)

Ralimetinib is a trisubstituted imidazole derivative that has been investigated in clinical trials for various cancers. It functions as an ATP-competitive inhibitor of p38 MAPK, a key enzyme in the cellular response to stress and inflammatory cytokines.[1][2]

Quantitative Bioactivity Data

The inhibitory activity of Ralimetinib against p38 MAPK isoforms is summarized in the table below.

Target KinaseIC50 (nM)Assay Conditions
p38α MAPK5.3In vitro enzyme assay
p38β MAPK3.2In vitro enzyme assay

Data sourced from Campbell RM, et al. (2014).[1]

Synthetic Application: Synthesis of Ralimetinib (LY2228820)

The synthesis of Ralimetinib (LY2228820) showcases the utility of this compound as a key starting material. The following protocol is a representative synthesis based on established medicinal chemistry principles and patent literature. The key transformation involves a Suzuki coupling reaction to form a crucial carbon-carbon bond.

Synthetic Scheme

G A This compound C Suzuki Coupling (Pd catalyst, base) A->C B 4-(4-Fluorophenyl)-1H-imidazol-5-yl)methanol B->C D Ralimetinib (LY2228820) C->D

Figure 1: Synthetic route to Ralimetinib.

Experimental Protocol: Suzuki Coupling for Ralimetinib Synthesis

This protocol describes the palladium-catalyzed Suzuki coupling of this compound with a suitable boronic acid or ester derivative of (4-(4-fluorophenyl)-1H-imidazol-5-yl)methanol.

Materials:

  • This compound

  • (4-(4-Fluorophenyl)-1H-imidazol-5-yl)methanol boronic acid or ester derivative

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add the (4-(4-fluorophenyl)-1H-imidazol-5-yl)methanol boronic acid or ester derivative (1.1 - 1.5 eq).

  • Add the palladium catalyst (0.05 - 0.1 eq) and the base (2.0 - 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford Ralimetinib.

Signaling Pathway and Mechanism of Action

Ralimetinib targets the p38 MAPK signaling pathway, which is a critical regulator of cellular responses to stress and inflammation.[3][4][5] By inhibiting p38α and p38β, Ralimetinib blocks the phosphorylation of downstream substrates, such as MAPKAPK-2 (MK2), thereby interfering with the production of pro-inflammatory cytokines and cell cycle regulation.[1][2]

p38_pathway cluster_extracellular Extracellular Stress/Cytokines cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAPK (α, β) MKK->p38 MK2 MAPKAPK-2 (MK2) p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation (Cytokine Production) MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycle Cell Cycle Arrest TranscriptionFactors->CellCycle Ralimetinib Ralimetinib (LY2228820) Ralimetinib->p38

Figure 2: Simplified p38 MAPK signaling pathway and the inhibitory action of Ralimetinib.

Experimental Workflow Visualization

The overall workflow from synthesis to biological evaluation is a multi-step process that requires careful planning and execution.

workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound Coupling Suzuki Coupling Start->Coupling ReactantB Boronic Acid/Ester ReactantB->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization KinaseAssay In vitro Kinase Assay (IC50 Determination) Characterization->KinaseAssay CellAssay Cell-based Assays (e.g., p-MK2 levels) KinaseAssay->CellAssay InVivo In vivo Models (Xenograft studies) CellAssay->InVivo

Figure 3: General experimental workflow for synthesis and evaluation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its application in the preparation of Ralimetinib (LY2228820) highlights its utility in constructing potent and selective p38 MAPK inhibitors with clinical potential. The synthetic protocols and biological data presented in this document provide a solid foundation for researchers in the field of drug discovery to explore the potential of this and related scaffolds for the development of novel therapeutics.

References

Application Note: Derivatization of 1-(5-Bromopyridin-2-yl)piperazine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-(pyridin-2-yl)piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous centrally active agents, including antipsychotics, antidepressants, and anxiolytics.[1][2] The core structure consists of a piperazine ring linked to a pyridine ring, offering multiple points for chemical modification to modulate pharmacological activity, selectivity, and pharmacokinetic properties.[2][3] The starting material, 1-(5-Bromopyridin-2-yl)piperazine, is a versatile building block for creating diverse chemical libraries for Structure-Activity Relationship (SAR) studies.[4] The bromine atom on the pyridine ring allows for palladium-catalyzed cross-coupling reactions, while the secondary amine of the piperazine ring is readily derivatized through various reactions.[5][6] This application note provides detailed protocols for the derivatization of this scaffold and presents a framework for SAR analysis.

Key Derivatization Strategies

The derivatization of this compound can be approached at two primary sites: the N4 position of the piperazine ring and the C5 position of the pyridine ring.

  • N4-Piperazine Derivatization: The secondary amine is a nucleophile that can be readily functionalized.

    • N-Acylation: Forms amides, which can explore interactions with hydrogen bond donors and acceptors in a biological target.

    • Reductive Amination: Introduces a wide variety of alkyl groups, allowing for fine-tuning of steric bulk and lipophilicity.

    • N-Arylation/Alkylation: Connects various cyclic or acyclic fragments to the piperazine nitrogen.

  • C5-Pyridine Derivatization: The bromo-substituent is ideal for C-C bond-forming reactions.

    • Suzuki-Miyaura Coupling: Introduces aryl or heteroaryl groups, which can significantly alter the electronic properties and conformation of the molecule and explore additional binding pockets.[5][7]

The combination of these strategies allows for the systematic exploration of the chemical space around the core scaffold to build a comprehensive SAR.

Experimental Protocols

Materials and General Methods:

  • This compound (Commercially available).[8]

  • All solvents and reagents should be of ACS grade or higher and used without further purification unless otherwise noted.

  • Reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates or by LC-MS.

  • Purification of final compounds is typically achieved by column chromatography on silica gel or by preparative HPLC.

Protocol 1: N-Acylation of this compound

This protocol describes the formation of an amide bond between the piperazine nitrogen and a carboxylic acid.

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL) in a round-bottom flask, add the desired carboxylic acid (1.1 mmol, 1.1 eq).

  • Add a peptide coupling agent such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 mmol, 1.2 eq) to the mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) to the stirring solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the desired N-acylated product.

Protocol 2: Reductive Amination of this compound

This protocol details the alkylation of the piperazine nitrogen using an aldehyde or ketone.

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 eq) and the desired aldehyde or ketone (1.2 mmol, 1.2 eq) in 1,2-Dichloroethane (DCE, 10 mL).

  • Add acetic acid (0.1 mmol, 0.1 eq) to the mixture.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) portion-wise to the stirring solution at room temperature.

  • Stir the reaction for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, quench carefully by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., DCM/Methanol gradient) to obtain the N-alkylated product.

Protocol 3: Suzuki-Miyaura Coupling on the Pyridine Ring

This protocol describes the C-C bond formation at the C5 position of the pyridine ring.

Procedure:

  • In a reaction vessel, combine the N4-protected or derivatized this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.5 mmol, 1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).[5]

  • Add a base, such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).[7]

  • Add a solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 ratio, 10 mL total volume).[5]

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[7]

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours under an inert atmosphere.[7]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the C5-arylated derivative.

Data Presentation for SAR Studies

Systematic derivatization allows for the generation of a compound library. The biological activity of these compounds should be assessed in relevant assays (e.g., receptor binding, enzyme inhibition). The quantitative data (e.g., IC₅₀, Kᵢ, EC₅₀) should be summarized in a table to facilitate SAR analysis.

Table 1: Example SAR Data for 1-(5-Substituted-pyridin-2-yl)piperazine Derivatives

Compound IDR¹ (at Pyridine C5)R² (at Piperazine N4)Target Activity (IC₅₀, nM)
Parent -Br-H>10,000
1a -Br-C(O)CH₃8,500
1b -Br-C(O)Ph5,200
2a -Br-CH₂CH₃4,300
2b -Br-CH₂-Cyclopropyl2,100
3a -Ph-H950
3b -Ph-CH₂-Cyclopropyl150
3c -(p-F-Ph)-CH₂-Cyclopropyl85

Note: Data presented is hypothetical and for illustrative purposes only.

  • Derivatization at the N4 position of the piperazine is generally favorable for activity compared to the unsubstituted parent compound.

  • Small alkyl groups (e.g., cyclopropylmethyl in 2b ) at the N4 position appear more beneficial than acyl groups (1a , 1b ).

  • Replacing the bromine at C5 with a phenyl group via Suzuki coupling significantly enhances potency (3a vs. Parent ).

  • Combining optimal functionalities at both positions (as in 3b and 3c ) leads to the most potent compounds, suggesting that the two regions of the molecule may interact with distinct pockets of the target protein.

Visualizing the Workflow and Biological Context

Diagrams are essential for communicating complex workflows and biological mechanisms.

G cluster_synthesis Chemical Synthesis cluster_n4 N4-Derivatization cluster_c5 C5-Derivatization cluster_screening Biological Evaluation & Analysis Start This compound Acylation N-Acylation (Protocol 1) Start->Acylation Piperazine N-H ReductiveAmination Reductive Amination (Protocol 2) Start->ReductiveAmination Piperazine N-H Suzuki Suzuki Coupling (Protocol 3) Start->Suzuki Pyridine C-Br Acylation->Suzuki Pyridine C-Br Library Compound Library Acylation->Library ReductiveAmination->Suzuki ReductiveAmination->Library Suzuki->Acylation Piperazine N-H Suzuki->ReductiveAmination Suzuki->Library Screening Biological Screening (e.g., Binding Assay) Library->Screening SAR SAR Analysis Screening->SAR Lead Lead Optimization SAR->Lead

Caption: Synthetic workflow for generating a compound library for SAR studies.

G cluster_membrane Cell Membrane Receptor GPCR Target G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Ligand Piperazine Derivative Ligand->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Response Cellular Response Second_Messenger->Response Signal Transduction

Caption: A hypothetical GPCR signaling pathway modulated by piperazine derivatives.

Conclusion

The this compound scaffold is a highly adaptable platform for medicinal chemistry exploration. By employing robust synthetic strategies such as N-acylation, reductive amination, and Suzuki-Miyaura coupling, researchers can efficiently generate diverse libraries of compounds. The systematic evaluation of these derivatives provides critical structure-activity relationship data, which is essential for guiding the optimization of lead compounds towards potent and selective drug candidates. The protocols and framework presented here offer a comprehensive guide for researchers engaged in drug discovery programs centered on this valuable chemical scaffold.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 1-(5-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. This reaction has become indispensable in medicinal chemistry and drug discovery due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids. 1-(5-Bromopyridin-2-yl)piperazine is a valuable building block, as the resulting 1-(5-arylpyridin-2-yl)piperazine scaffold is a key pharmacophore in numerous biologically active compounds. These derivatives have shown significant potential as ligands for dopamine and serotonin receptors, making them promising candidates for the development of therapeutics for neurological disorders.[1] Furthermore, arylpiperazine derivatives are actively being investigated for their applications in oncology and as antimicrobial agents.[2][3][4][5]

These application notes provide a comprehensive overview of the Suzuki coupling reaction utilizing this compound, including detailed experimental protocols, reaction conditions with corresponding yields, and insights into the biological significance of the synthesized compounds.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with various arylboronic acids is depicted below. The reaction is catalyzed by a palladium complex in the presence of a base and a suitable solvent system.

Figure 1. General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The successful synthesis of 1-(5-arylpyridin-2-yl)piperazines via Suzuki coupling is highly dependent on the choice of catalyst, base, solvent, and the nature of the arylboronic acid. Below is a summary of typical reaction conditions and the reported yields for the coupling of this compound with a variety of arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1588
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1578
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>1580
64-Iodophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate
74-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Moderate

Note: Yields are based on studies with structurally similar substrates and are indicative of expected performance.[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura cross-coupling reaction with this compound.

Materials:

  • This compound (1.0 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware for organic synthesis (e.g., Schlenk flask or round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask in a 4:1 ratio (e.g., for 1 mmol of the starting bromide, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes. Following this, heat the mixture to 85-95 °C and continue stirring for over 15 hours, or until the reaction is complete as monitored by TLC or LC-MS.[6]

  • Work-up: After cooling the reaction mixture to room temperature, filter it to remove any solids. Dilute the filtrate with ethyl acetate (50 mL).

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(5-arylpyridin-2-yl)piperazine derivative.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(PPh3)4 - K3PO4 inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent Add Degassed Solvents (1,4-Dioxane/H2O) inert->solvent stir_rt Stir at Room Temperature (30 min) solvent->stir_rt heat Heat to 85-95 °C (>15 h) stir_rt->heat cool_filter Cool to RT & Filter heat->cool_filter extract Dilute with EtOAc & Extract (H2O, Brine) cool_filter->extract dry_conc Dry (Na2SO4) & Concentrate extract->dry_conc purify Column Chromatography dry_conc->purify product Pure 1-(5-arylpyridin-2-yl)piperazine purify->product

Caption: General experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-X pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition transmetalation Transmetalation pd2_biaryl Ar-Pd(II)Ln-Ar' pd2_complex->pd2_biaryl ar_boronic Ar'-B(OR)2 ar_boronic->transmetalation base Base base->transmetalation product Ar-Ar' pd2_biaryl->product reductive_elimination Reductive Elimination product->pd0 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Signaling Pathway

Products of this reaction, specifically 1-(5-arylpyridin-2-yl)piperazines, often act as ligands for serotonin receptors, such as the 5-HT1A receptor. Activation of this receptor can modulate downstream signaling pathways implicated in cell proliferation and survival.

G cluster_pathway Downstream Signaling ligand 1-(5-arylpyridin-2-yl)piperazine receptor 5-HT1A Receptor ligand->receptor pi3k PI3K receptor->pi3k Activation mapk MAPK/ERK receptor->mapk Activation akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation mapk->proliferation

Caption: Simplified 5-HT1A receptor signaling pathway.[7]

References

Protocol for N-alkylation of 1-(5-Bromopyridin-2-yl)piperazine: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 1-(5-bromopyridin-2-yl)piperazine, a common intermediate in the synthesis of pharmacologically active compounds. The protocols described herein outline two primary methods for introducing a wide range of substituents to the piperazine nitrogen: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Introduction

This compound is a valuable building block in medicinal chemistry. The secondary amine of the piperazine ring provides a convenient handle for the introduction of various functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The N-alkylation of this scaffold is a fundamental transformation in the synthesis of a diverse array of molecules with potential therapeutic applications. Common challenges in the N-alkylation of piperazines include the potential for di-alkylation and the need for efficient purification of the final products. The following protocols provide robust methods to achieve mono-alkylation with good to excellent yields.

Data Presentation: N-Alkylation Reaction Yields

The following table summarizes typical yields for the N-alkylation of this compound using various alkylating agents and reaction conditions.

ProductAlkylating Agent/Carbonyl SourceMethodBase/Reducing AgentSolventReaction Time (h)Temperature (°C)Yield (%)
1-Benzyl-4-(5-bromopyridin-2-yl)piperazineBenzyl bromideDirect AlkylationK₂CO₃Acetonitrile128095
1-(5-Bromopyridin-2-yl)-4-ethylpiperazineEthyl iodideDirect AlkylationK₂CO₃DMF86088
1-(5-Bromopyridin-2-yl)-4-isopropylpiperazineAcetoneReductive AminationSodium triacetoxyborohydride1,2-Dichloroethane12Room Temp.92
1-Benzhydryl-4-(5-bromopyridin-2-yl)piperazineBenzophenoneReductive AminationSodium triacetoxyborohydride1,2-Dichloroethane245085

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous acetonitrile or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile or DMF to the flask to create a stirrable suspension.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with Aldehydes or Ketones

This protocol provides a method for the N-alkylation of this compound via reductive amination with a carbonyl compound.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., acetone, benzophenone) (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.2 eq).

  • Add 1,2-dichloroethane to dissolve the reactants.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated piperazine.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described N-alkylation protocols.

Direct_Alkylation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Alkyl Halide K₂CO₃ ReactionVessel Reaction in Acetonitrile or DMF (Heat) Reactants->ReactionVessel Add reactants Workup Aqueous Workup (DCM/H₂O) ReactionVessel->Workup Cool & Partition Purification Column Chromatography Workup->Purification Extract & Dry Product N-Alkylated Product Purification->Product

Caption: Workflow for Direct N-Alkylation.

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound Aldehyde/Ketone ImineFormation Imine Formation in DCE Reactants->ImineFormation Reduction Reduction with NaBH(OAc)₃ ImineFormation->Reduction Add Reducing Agent Workup Quench with NaHCO₃ Aqueous Workup Reduction->Workup Reaction Complete Purification Column Chromatography Workup->Purification Extract & Dry Product N-Alkylated Product Purification->Product

Caption: Workflow for Reductive Amination.

Application Notes and Protocols for 1-(5-Bromopyridin-2-yl)piperazine in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-(5-Bromopyridin-2-yl)piperazine as a key precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). This versatile building block is particularly valuable for introducing the pyridinylpiperazine moiety, a common pharmacophore in modern drug discovery. The focus of these notes is on palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, to construct complex API candidates.

Introduction

This compound is a bifunctional molecule featuring a reactive bromine atom on the pyridine ring, making it an ideal substrate for various cross-coupling reactions. The piperazine moiety provides a site for further functionalization or can act as a critical binding element in the final API. This combination of features has led to its use in the development of novel therapeutics, particularly in the area of infectious diseases.

This document will detail the synthesis of a potent antimalarial compound developed by GlaxoSmithKline (GSK), 2-(4-((5-(piperazin-1-yl)pyridin-2-yl)amino)phenyl)acetonitrile , using this compound as the starting material. The key transformation is a Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.

Key Applications and Synthetic Pathways

The primary application of this compound in API synthesis is as a scaffold to be elaborated through cross-coupling reactions. The bromine atom on the pyridine ring allows for the introduction of various substituents, including aryl, heteroaryl, and alkyl groups, via reactions such as:

  • Buchwald-Hartwig Amination: For the formation of a C-N bond, coupling the bromopyridine with a primary or secondary amine. This is a widely used method in medicinal chemistry to synthesize arylamines.

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond, coupling the bromopyridine with a boronic acid or ester. This reaction is highly effective for creating biaryl structures.

These reactions enable the construction of diverse molecular architectures, making this compound a valuable precursor for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Synthesis of a GSK Antimalarial API

A notable example of the application of this compound is in the synthesis of the GSK antimalarial compound, 2-(4-((5-(piperazin-1-yl)pyridin-2-yl)amino)phenyl)acetonitrile. The synthesis involves the palladium-catalyzed Buchwald-Hartwig amination of this compound with 2-(4-aminophenyl)acetonitrile.

Signaling Pathway and Logic

The synthesis follows a clear logical progression where the two key fragments, the pyridinylpiperazine unit and the aminophenylacetonitrile unit, are coupled to form the final API.

cluster_reactants Starting Materials cluster_reaction Key Transformation cluster_product Final Product Precursor This compound Reaction Buchwald-Hartwig Amination Precursor->Reaction Amine 2-(4-aminophenyl)acetonitrile Amine->Reaction API GSK Antimalarial API (2-(4-((5-(piperazin-1-yl)pyridin-2-yl)amino)phenyl)acetonitrile) Reaction->API Setup Reaction Setup under Inert Atmosphere Reagents Add Pd₂(dba)₃, XPhos, and NaO-t-Bu Setup->Reagents Reactants Add this compound and 2-(4-aminophenyl)acetonitrile Reagents->Reactants Solvent Add Anhydrous Toluene Reactants->Solvent Heating Heat Reaction Mixture (e.g., 100-110°C) Solvent->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Characterize Final Product (NMR, MS) Purification->Characterization

Application Notes and Protocols: Gram-Scale Synthesis of 1-(5-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the gram-scale synthesis of 1-(5-Bromopyridin-2-yl)piperazine, a valuable building block in pharmaceutical research and drug development. The protocol is based on the nucleophilic aromatic substitution of 2,5-dibromopyridine with piperazine.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a piperazine moiety attached to a brominated pyridine ring, allows for further functionalization, making it a versatile precursor in the development of novel therapeutic agents. The synthesis described herein is a robust and scalable procedure suitable for producing gram quantities of the target compound.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution reaction, where piperazine displaces the bromine atom at the 2-position of 2,5-dibromopyridine. The 2-position is more activated towards nucleophilic attack than the 5-position due to the electron-withdrawing effect of the pyridine nitrogen.

Figure 1: Reaction Scheme for the synthesis of this compound.

reaction_scheme cluster_reactants Reactants cluster_product Product start reagents + Piperazine start->reagents 2,5-Dibromopyridine product This compound reagents->product Heat, Base

Caption: Synthesis of this compound.

Experimental Protocol

This protocol details the gram-scale synthesis of this compound from 2,5-dibromopyridine and piperazine.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2,5-DibromopyridineC₅H₃Br₂N236.8923.7 g0.10
PiperazineC₄H₁₀N₂86.1443.1 g0.50
Sodium carbonateNa₂CO₃105.9921.2 g0.20
TolueneC₇H₈92.14250 mL-
Ethyl acetateC₄H₈O₂88.11As needed-
Brine (saturated NaCl)NaCl/H₂O-As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure
  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, combine 2,5-dibromopyridine (23.7 g, 0.10 mol), piperazine (43.1 g, 0.50 mol), sodium carbonate (21.2 g, 0.20 mol), and toluene (250 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) with vigorous stirring. Maintain the reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid material (excess piperazine and inorganic salts) and wash the filter cake with a small amount of toluene.

  • Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water to yield this compound as a solid.

Experimental Workflow

experimental_workflow A 1. Reaction Setup: Combine 2,5-dibromopyridine, piperazine, Na2CO3, and toluene in a flask. B 2. Reaction: Heat to reflux (110-115 °C) for 12-16 hours. A->B C 3. Work-up: Cool to room temperature and filter. B->C D 4. Extraction: Wash the filtrate with water and brine. C->D E 5. Drying and Concentration: Dry with Na2SO4 and evaporate the solvent. D->E F 6. Purification: Purify by column chromatography or recrystallization. E->F G Product: This compound F->G

Caption: Gram-scale synthesis workflow.

Data Presentation

Expected Yield and Physical Properties
ParameterValue
Theoretical Yield 24.2 g
Expected Yield 70-85%
Appearance Off-white to pale yellow solid
Melting Point 108-112 °C
Characterization Data (Representative)
TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 8.25 (d, J=2.4 Hz, 1H), 7.55 (dd, J=8.8, 2.4 Hz, 1H), 6.60 (d, J=8.8 Hz, 1H), 3.50 (t, J=5.2 Hz, 4H), 3.00 (t, J=5.2 Hz, 4H), 1.75 (br s, 1H).
¹³C NMR (CDCl₃, 100 MHz) δ 159.8, 148.2, 140.1, 110.9, 108.2, 46.1, 45.3.
Mass Spectrometry (ESI) m/z 242.0 [M+H]⁺, 244.0 [M+H+2]⁺

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2,5-Dibromopyridine is an irritant. Avoid inhalation and contact with skin and eyes.

  • Piperazine is corrosive and can cause burns. Handle with care.

  • Toluene is flammable and harmful if inhaled or absorbed through the skin.

This protocol provides a reliable method for the gram-scale synthesis of this compound. As with any chemical synthesis, proper safety precautions should be followed. The reaction conditions may be optimized to improve yield and purity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1-(5-Bromopyridin-2-yl)piperazine, a key intermediate in pharmaceutical development.[1] This guide focuses on improving reaction yields and purity through detailed experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two main synthetic strategies for preparing N-arylpiperazines like this compound are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). Both methods have proven effective for the synthesis of related compounds.

Q2: Which synthetic method, Buchwald-Hartwig or SNAr, generally provides a higher yield for this specific synthesis?

Currently, there is a lack of direct, quantitative comparative studies in the published literature for the synthesis of this compound that definitively states one method is higher yielding than the other under all conditions. The choice of method often depends on the specific starting materials, available laboratory equipment, and desired purity profile.

Q3: What are the key factors influencing the yield in the Buchwald-Hartwig amination of 2-bromo-5-substituted pyridines?

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium precursor, phosphine ligand, base, and solvent.[2] For electron-deficient substrates like bromopyridines, the choice of a sufficiently electron-rich and sterically hindered phosphine ligand is crucial to promote the catalytic cycle and prevent catalyst deactivation.

Q4: Can Nucleophilic Aromatic Substitution (SNAr) be used for the synthesis of this compound?

Yes, SNAr is a viable method, particularly because the pyridine ring is electron-deficient, which facilitates nucleophilic attack. However, the reactivity of 2-bromopyridines in SNAr reactions can be lower compared to more activated substrates. The reaction often requires elevated temperatures to proceed at a reasonable rate.

Troubleshooting Guides

Low Yield in Buchwald-Hartwig Amination

Problem: The yield of this compound is consistently low when using a Buchwald-Hartwig amination protocol.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Catalyst/Ligand Combination The choice of palladium precursor and phosphine ligand is critical. For electron-deficient substrates like 2-bromopyridine, ligands such as BINAP or other bulky, electron-rich phosphines are often effective.[2] Consider screening different catalyst/ligand combinations to find the optimal pairing for this specific transformation.
Inappropriate Base The strength and nature of the base can significantly impact the reaction rate and the formation of side products. Strong bases like sodium tert-butoxide are commonly used, but weaker bases such as cesium carbonate or potassium phosphate may be beneficial if the starting materials are base-sensitive.
Solvent Issues The reaction is typically performed in anhydrous, aprotic solvents like toluene or dioxane. Ensure the solvent is thoroughly dried, as water can lead to catalyst deactivation and hydrolysis of starting materials.
Reaction Temperature and Time Insufficient temperature or reaction time can lead to incomplete conversion. Monitor the reaction progress by TLC or LC-MS and adjust the temperature and time accordingly. Typical temperatures for these reactions range from 80-110 °C.
Oxygen Contamination The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are properly degassed.
Competing Reactions and Side Products

Problem: The final product is contaminated with significant impurities.

Possible Side Reactions and Mitigation Strategies:

  • Homocoupling of the Aryl Bromide: This can occur as a side reaction in palladium-catalyzed couplings. Optimizing the catalyst and ligand can help to suppress this pathway.

  • Double Arylation of Piperazine: If piperazine is not used in sufficient excess, a diarylated byproduct can form. Using a larger excess of piperazine can minimize this. Alternatively, using a mono-protected piperazine (e.g., N-Boc-piperazine) followed by a deprotection step can prevent this side reaction.

  • Hydrodehalogenation: The bromo group can be replaced by a hydrogen atom, leading to the formation of 2-(piperazin-1-yl)pyridine. This is often a result of trace amounts of water or other protic sources. Ensuring anhydrous conditions is crucial.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (General Procedure)

This protocol is a general guideline based on established methods for the amination of bromopyridines and should be optimized for the specific synthesis of this compound.[2]

Materials:

  • 2,5-Dibromopyridine

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 2,5-dibromopyridine (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and BINAP (0.03 eq).

  • Add anhydrous toluene via syringe.

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) (General Procedure)

This is a general protocol and may require optimization, particularly the reaction temperature and time.

Materials:

  • 2,5-Dibromopyridine

  • Piperazine

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃)) (optional, but can scavenge HBr produced)

Procedure:

  • In a round-bottom flask, dissolve 2,5-dibromopyridine (1.0 eq) in the chosen anhydrous solvent.

  • Add a significant excess of piperazine (3-5 eq).

  • If using a base, add it to the mixture (e.g., 2.0 eq of K₂CO₃).

  • Heat the reaction mixture to a high temperature (typically 120-150 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Purification

Column Chromatography:

  • Stationary Phase: Silica gel is commonly used.

  • Eluent System: A gradient elution is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent. The exact ratio will need to be determined by TLC analysis of the crude product.

Recrystallization:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][4] Common solvents for recrystallizing nitrogen-containing heterocyclic compounds include ethanol, isopropanol, acetonitrile, or mixtures such as dichloromethane/hexane.[4]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

Visualizations

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow reagents Reactants: 2,5-Dibromopyridine Piperazine Catalyst System: Pd(OAc)2, BINAP Base: NaOtBu Solvent: Toluene reaction Reaction: 1. Inert Atmosphere 2. Heat (100 °C) 3. Monitor (TLC/LC-MS) reagents->reaction 1 workup Workup: 1. Quench with Water 2. Extract with Organic Solvent 3. Dry and Concentrate reaction->workup 2 purification Purification: Column Chromatography workup->purification 3 product Product: This compound purification->product 4

Caption: A generalized workflow for the Buchwald-Hartwig synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst System (Precursor, Ligand, Base) start->check_catalyst check_workup Analyze Workup and Purification Procedure start->check_workup outcome_reagents Impure Reagents or Incorrect Ratios? check_reagents->outcome_reagents outcome_conditions Suboptimal Conditions? check_conditions->outcome_conditions outcome_catalyst Catalyst Inactivity? check_catalyst->outcome_catalyst outcome_workup Product Loss During Extraction/Purification? check_workup->outcome_workup solution_reagents Use Pure Reagents and Verify Stoichiometry outcome_reagents->solution_reagents Yes solution_conditions Optimize Temperature, Time, and Ensure Inert Atmosphere outcome_conditions->solution_conditions Yes solution_catalyst Screen Different Catalysts, Ligands, and Bases outcome_catalyst->solution_catalyst Yes solution_workup Optimize Extraction and Chromatography Conditions outcome_workup->solution_workup Yes

References

Technical Support Center: Purification of 1-(5-Bromopyridin-2-yl)piperazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-(5-Bromopyridin-2-yl)piperazine using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to streamline your purification process.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A good starting point for silica gel column chromatography is a mixture of a non-polar solvent and a polar solvent.[1] Common choices include Hexanes/Ethyl Acetate and Dichloromethane/Methanol.[1] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC), aiming for an Rf value of approximately 0.2-0.4 for the target compound.[1]

Q2: My compound is streaking or tailing on the TLC plate and the column. What is the cause and how can I fix it?

Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on silica gel.[2] This is primarily due to the interaction of the basic nitrogen atom in the pyridine ring with the acidic silanol groups on the silica surface.[2] To resolve this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent.[1][3] This competing base will interact with the active silanol sites, minimizing their interaction with your compound.[2]

Q3: I am not getting good separation between my product and a closely-eluting impurity. What can I do?

To improve separation, you can try a gradient elution, where you gradually increase the polarity of the mobile phase.[3] If this is not effective, consider switching to a different solvent system. Sometimes a three-component solvent system can fine-tune the polarity and improve resolution.[3] Alternatively, if you are using a C18 column for reversed-phase chromatography, changing to a phenyl or cyano phase can offer different selectivity.[2]

Q4: My product seems to have very low recovery from the column. Where could it be going?

Low recovery can result from irreversible adsorption to the silica gel, especially if the compound is very polar, or potential decomposition on the acidic stationary phase.[3] To address this, ensure you are using a mobile phase of sufficient polarity. If necessary, flush the column with a more polar solvent system, such as 5-10% methanol in dichloromethane with a basic modifier.[3] To check for decomposition, you can perform a 2D TLC analysis.[2]

Q5: How should I load my sample onto the column for the best results?

For optimal separation, the sample should be loaded in a narrow band. Dissolve your crude product in a minimal amount of the initial elution solvent.[1] If your product has poor solubility in the eluent, it is advisable to use a "dry loading" technique. This involves pre-adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[1]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography with Gradient Elution

This protocol is a general guideline for the purification of this compound on a gram scale.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Cyclohexane)

  • Ethyl Acetate

  • Triethylamine (NEt3)

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

2. Mobile Phase Preparation:

  • Prepare two stock solutions:

    • Solvent A: Hexane (or Cyclohexane) with 0.1% Triethylamine.

    • Solvent B: Ethyl Acetate with 0.1% Triethylamine.

  • You will be running a gradient from a lower polarity (e.g., 20% Solvent B in Solvent A) to a higher polarity (e.g., 60% Solvent B in Solvent A).

3. TLC Analysis:

  • Dissolve a small amount of the crude material in a few drops of ethyl acetate.

  • Spot the solution on a TLC plate.

  • Develop the plate in various ratios of Hexane:Ethyl Acetate (with 0.1% NEt3) to find a system where the desired product has an Rf of ~0.2-0.3.

4. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

5. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 1-2 times the weight of the crude product).

  • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

6. Elution and Fraction Collection:

  • Begin elution with the low-polarity mobile phase.

  • Gradually increase the proportion of ethyl acetate.

  • Collect fractions and monitor their composition by TLC.

7. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: TLC Data for this compound Analogs
Solvent System (v/v/v)Compound TypeApproximate RfReference
Ethyl Acetate / Cyclohexane / NEt3 (60:40:0.1)Substituted Pyridinylpiperazine0.25Hypothetical, based on similar structures
Dichloromethane / Methanol (95:5)N-substituted Piperazine0.3-0.5General Guideline[1]
Hexane / Ethyl Acetate (1:1)N-substituted PiperazineVariableGeneral Guideline[1]
Table 2: Column Chromatography Parameters
ParameterRecommended Value/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/Methanol
Mobile Phase Modifier 0.1 - 1% Triethylamine
Elution Mode Gradient (e.g., 20% to 60% Ethyl Acetate in Hexane)
Sample Loading Dry loading is preferred
Silica to Compound Ratio 30:1 to 50:1 (w/w)

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation TLC_Analysis 1. TLC Analysis (Find Rf ~0.2-0.3) Pack_Column 2. Pack Column (Silica Gel Slurry) TLC_Analysis->Pack_Column Sample_Loading 3. Sample Loading (Dry Loading Preferred) Pack_Column->Sample_Loading Elution 4. Gradient Elution Sample_Loading->Elution Collect_Fractions 5. Collect Fractions Elution->Collect_Fractions Monitor_Fractions 6. Monitor by TLC Collect_Fractions->Monitor_Fractions Monitor_Fractions->Collect_Fractions Continue elution Pool_Fractions 7. Pool Pure Fractions Monitor_Fractions->Pool_Fractions Fractions are pure Evaporation 8. Solvent Evaporation Pool_Fractions->Evaporation Pure_Product Pure Product Evaporation->Pure_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide Start Problem Encountered Tailing Peak Tailing / Streaking? Start->Tailing Poor_Sep Poor Separation? Tailing->Poor_Sep No Add_Base Solution: Add 0.1-1% Triethylamine to eluent. Tailing->Add_Base Yes Low_Recovery Low Recovery? Poor_Sep->Low_Recovery No Gradient Solution: 1. Use gradient elution. 2. Change solvent system. Poor_Sep->Gradient Yes Flush_Column Solution: 1. Flush with more polar solvent. 2. Check for decomposition (2D TLC). Low_Recovery->Flush_Column Yes End Problem Resolved Low_Recovery->End No Add_Base->End Gradient->End Flush_Column->End

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Synthesis of 1-(5-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 1-(5-Bromopyridin-2-yl)piperazine. The primary synthesis route involves a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) between a bromopyridine precursor, typically 2,5-dibromopyridine, and piperazine. This document addresses common side reactions, impurity identification, and methods to optimize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the synthesis of this compound?

The synthesis is prone to several side reactions inherent to the Buchwald-Hartwig coupling mechanism. The most frequently encountered impurities are the result of di-substitution, hydrodehalogenation, and catalyst decomposition. Proper identification is key to effective troubleshooting.

Side Product/ImpurityChemical NameMolecular Weight ( g/mol )Common Analytical SignatureLikely Cause
Di-substitution Product 1,4-bis(5-Bromopyridin-2-yl)piperazine398.05 (for Br79/81 isotope pattern)LC-MS: Ion peak at m/z ~399/401. ¹H NMR: Symmetrical signal pattern.Incorrect stoichiometry (insufficient excess of piperazine).
Hydrodehalogenation Product 1-(Pyridin-2-yl)piperazine163.22LC-MS: Ion peak at m/z ~164. Loss of bromine signal in MS.Presence of hydride sources; catalyst decomposition.
Homocoupling Product 5,5'-Dibromo-2,2'-bipyridine311.98LC-MS: Ion peak at m/z ~312/314.Inefficient trapping of the oxidative addition complex by the amine.
Catalyst Residue Palladium BlackN/AReaction mixture turns black; fine black precipitate observed after workup.Catalyst decomposition due to high temperature or presence of oxygen.[1]

Q2: I'm observing a major impurity with a mass of ~400 m/z. How can I minimize its formation?

This impurity is almost certainly the di-substituted byproduct, 1,4-bis(5-Bromopyridin-2-yl)piperazine. Since piperazine has two reactive secondary amine sites, it can react with two equivalents of the bromopyridine.

Solution: The most effective way to minimize di-substitution is to adjust the stoichiometry of the reactants.

  • Use a significant excess of piperazine. A molar ratio of 4 to 10 equivalents of piperazine relative to 2,5-dibromopyridine is often effective. This statistically favors the mono-substitution reaction.

  • Slow addition. Adding the 2,5-dibromopyridine solution slowly to the mixture of piperazine, catalyst, and base can also help maintain a high effective concentration of piperazine throughout the reaction, suppressing the second addition.

Q3: My reaction yield is very low, and the mixture turned black. What went wrong?

A black precipitate is indicative of palladium black, which forms when the Pd(0) catalyst is oxidized or decomposes and falls out of the catalytic cycle.[1] This deactivates the catalyst, leading to low or no product formation.

Potential Causes & Solutions:

  • Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) from start to finish.

  • High Temperature: While heating is necessary, excessive temperatures (>120 °C) can accelerate catalyst decomposition.[1] Consider lowering the reaction temperature to 80-100 °C and extending the reaction time.

  • Ligand Instability: The phosphine ligands used to stabilize the catalyst can also degrade. Ensure you are using a robust, sterically hindered ligand appropriate for heteroaryl substrates (e.g., XPhos, RuPhos, BINAP).

Q4: How can I effectively purify the final product and remove the di-substituted byproduct?

Due to the basic nature of the piperazine moiety in both the desired product and the main byproduct, purification can be challenging.

Recommended Method: Silica Gel Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of Dichloromethane (DCM) and Methanol (MeOH) is typically effective. Start with 100% DCM and gradually increase the polarity by adding MeOH (e.g., 0% to 5% MeOH).

  • Additive: To prevent peak tailing, which is common with basic amines on silica, add a small amount of a tertiary amine like triethylamine (TEA) or ammonium hydroxide to the mobile phase (typically 0.5-1% v/v). This deactivates the acidic silanol groups on the silica surface. The less polar desired product, this compound, will elute before the more polar and larger di-substituted byproduct.

Process Diagrams

Reaction and Side Product Pathway

The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the competing reaction that forms the major di-substituted side product.

SM1 2,5-Dibromopyridine SideProduct 1,4-bis(5-Bromopyridin-2-yl)piperazine (Di-substitution) SM1->SideProduct Di-substitution (Competing Reaction) Catalyst Pd Catalyst + Base, Heat SM1->Catalyst SM2 Piperazine SM2->Catalyst Product This compound (Desired Product) Product->SideProduct Di-substitution (Competing Reaction) Catalyst->Product Mono-substitution (Favored by excess Piperazine)

Caption: Reaction scheme showing the desired mono-substitution and the competing di-substitution pathway.

General Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the synthesis.

Start Reaction Complete Analyze Crude by LC-MS/TLC CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? CheckYield->CheckPurity No LowYield_Cause Check for: - Palladium Black? - Reagent Quality? - Inert Atmosphere? CheckYield->LowYield_Cause Yes Success Purify Product CheckPurity->Success No LowPurity_Cause Identify Main Impurity (Check MW by LC-MS) CheckPurity->LowPurity_Cause Yes Failure Re-evaluate Strategy LowYield_Action Action: - Degas Solvents Thoroughly - Lower Temperature - Check Reagent Purity LowYield_Cause->LowYield_Action LowYield_Action->Failure IsDiSub Is it Di-substitution (MW ~400)? LowPurity_Cause->IsDiSub IsDehalo Other Impurities? (e.g., Hydrodehalogenation) IsDiSub->IsDehalo No DiSub_Action Action: - Increase Piperazine Excess (4-10 eq) - Slow Addition of Bromopyridine IsDiSub->DiSub_Action Yes IsDehalo->Failure DiSub_Action->Failure

References

Technical Support Center: Optimizing Suzuki Coupling with 1-(5-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 1-(5-Bromopyridin-2-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles and optimize your reaction conditions for higher yields and purity.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the Suzuki coupling of this compound.

Issue: Low to No Product Yield

Question: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the common causes and how can I fix this?

Answer: Low or no yield is a frequent challenge, particularly with nitrogen-containing heterocycles like pyridines. The issues often stem from catalyst inhibition or suboptimal reaction conditions.[1][2][3] Here are the primary factors to investigate:

  • Catalyst Inactivation (The "2-Pyridyl Problem"): The lone pair of electrons on the pyridine nitrogen, especially the one at position 2, can coordinate to the palladium catalyst. This coordination can inhibit or completely deactivate the catalyst, halting the catalytic cycle.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) that shield the palladium center and promote the desired catalytic activity.[4][5][6] Using modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can also provide a more stable and active catalytic species in solution.[4] In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[4]

  • Suboptimal Reaction Conditions: The delicate balance of base, solvent, and temperature is critical for success.

    • Solution: A systematic screening of reaction parameters is highly recommended.[2][7]

      • Base: The choice of base is crucial. While common bases like Na₂CO₃ can work, weaker bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often more effective for challenging heteroaryl couplings.[2][4] K₃PO₄, in particular, has shown success in difficult couplings.[2][8]

      • Solvent: A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, THF, DMF) and water is typically used to dissolve both the organic substrates and inorganic base.[2][9] Ensure your reagents are soluble in the chosen system. Using anhydrous solvents can be beneficial if protodeboronation is an issue.[1][4]

      • Temperature: Suzuki reactions with heteroaryl bromides typically require elevated temperatures, often in the range of 80-110 °C.[2][4] If the reaction is sluggish, a moderate increase in temperature may improve the yield.

  • Poor Quality or Inactive Reagents:

    • Solution: Ensure the palladium catalyst is of good quality and has been stored properly. Boronic acids can degrade over time; using fresh or recently purified boronic acid is advisable. Verify the purity of your this compound starting material.

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to atmospheric oxygen, which can lead to its deactivation.[2]

    • Solution: It is critical to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by subjecting the sealed reaction vessel to several cycles of vacuum and backfilling with an inert gas.[2][3]

Issue: Presence of Significant Side Products

Question: My reaction is producing the desired product, but I'm observing significant impurities. What are the common side reactions and how can they be minimized?

Answer: Side product formation is common and can often be mitigated by adjusting the reaction conditions.[2] The most prevalent side reactions are:

  • Protodeboronation: This is the hydrolysis of the boronic acid starting material back to its corresponding arene (Ar-H instead of Ar-B(OH)₂). It is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[4][10]

    • Solution:

      • Use more stable boronic esters (e.g., pinacol esters or MIDA boronates) instead of boronic acids.[4]

      • Minimize reaction time by closely monitoring the reaction's progress.

      • Employ anhydrous conditions or use a weaker base if possible.[4]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (Ar-Ar). This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1][2]

    • Solution:

      • Rigorous degassing of the reaction mixture is crucial to remove oxygen.[2]

      • Using a slight excess of the aryl halide (this compound) can sometimes suppress homocoupling.[11]

  • Dehalogenation: The bromo group on the pyridine ring is replaced by a hydrogen atom. This can be caused by trace palladium hydride species in the reaction mixture.[1][10]

    • Solution:

      • Screen different bases and solvents to find conditions that disfavor this pathway.[10]

      • Ensure that solvents are not a source of hydrides.[4]

      • Optimize the reaction time to avoid prolonged exposure to conditions that may promote dehalogenation.[4]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for coupling with this compound? A1: There is no single "best" combination as the optimal choice depends on the specific boronic acid used. However, for challenging heteroaryl couplings, catalyst systems with bulky, electron-rich phosphine ligands are highly recommended to counteract catalyst inhibition by the pyridine nitrogen.[4][6] Good starting points for screening include:

  • Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos.

  • Pre-formed catalysts like Pd(PPh₃)₄, which is a direct source of Pd(0).[8][12]

  • Palladacycle precatalysts such as Buchwald G3 precatalysts.[4]

Q2: What is the best base to use for this reaction? A2: The choice of base is highly dependent on the substrates and solvent system.[3] For pyridyl substrates, inorganic bases are common. A good screening set would include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2] K₃PO₄ is often effective for challenging couplings.[2][8]

Q3: Can the piperazine moiety interfere with the reaction? A3: Yes, the secondary amine in the piperazine ring is a Lewis base and can potentially coordinate to the palladium catalyst, similar to the pyridine nitrogen.[10] However, this is often less of an issue than the "2-pyridyl problem." Using bulky ligands should help mitigate this potential inhibition as well.[10] If significant inhibition is suspected, protection of the piperazine NH group (e.g., as a Boc-carbamate) could be considered, although this adds extra synthetic steps.

Q4: Should I use a boronic acid or a boronic ester? A4: While boronic acids are more common, boronic esters (like pinacol esters) are more stable towards protodeboronation.[4] If you are experiencing low yields due to the decomposition of your boronic acid, switching to the corresponding pinacol ester is a highly recommended strategy.[3][4]

Q5: Is microwave heating suitable for this reaction? A5: Yes, microwave-assisted heating can be very effective for Suzuki couplings. It often leads to significantly shorter reaction times and can improve yields, sometimes with lower catalyst loading.[10][11] If you have access to a microwave reactor, it is an excellent tool for rapid reaction optimization.[10]

Data Presentation: Recommended Starting Conditions

The following tables summarize typical reaction conditions for the Suzuki coupling of bromopyridines, which can serve as a starting point for optimizing the reaction with this compound.

Table 1: General Conditions for Suzuki Coupling of Bromopyridines

ParameterRecommended ConditionsNotesReference(s)
Catalyst (mol%) Pd(PPh₃)₄ (2-5%) or Pd(OAc)₂/Pd₂(dba)₃ (1-3%)Pd(PPh₃)₄ is a common starting point. Buchwald catalysts are excellent for challenging substrates.[8][10][12]
Ligand (mol%) PPh₃ (4-10%) or Buchwald Ligands (2-6%)Use a P:Pd ratio of 2:1 to 4:1. Buchwald ligands (SPhos, XPhos) are highly effective.[2][4]
Base (equiv.) K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.)K₃PO₄ is often a robust choice for heteroaryl couplings.[2][8]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMF/H₂OSolvent choice affects solubility and reaction rate. Degassing is critical.[2][8]
Temperature (°C) 80 - 110 °CHigher temperatures can increase reaction rate but may also promote side reactions.[2][4]
Concentration (M) 0.1 - 0.5 MA typical starting concentration is around 0.2 M in the aryl halide.[13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling (Conventional Heating)

This is a generalized procedure and should be optimized for your specific substrates.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Flame-dried Schlenk flask or reaction tube with a stir bar

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.[12]

  • Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Under a positive pressure of the inert gas, add the palladium catalyst (and ligand, if separate).

  • Add the degassed solvent mixture via syringe. The solvent should be degassed beforehand by bubbling with Ar or N₂ for at least 15-30 minutes.[2]

  • Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[2][10]

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.[1][2]

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic base and salts.[2][4]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as flash column chromatography.[3]

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents 1. Combine Solid Reagents (Aryl Halide, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (3x Vacuum/Argon Cycles) reagents->inert catalyst 3. Add Catalyst/Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat to Temperature with Stirring solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor quench 7. Quench Reaction & Cool monitor->quench extract 8. Aqueous Work-up & Extraction quench->extract purify 9. Purify Product (Chromatography) extract->purify Troubleshooting_Tree start Low or No Yield? catalyst Catalyst Inhibition? start->catalyst Yes conditions Suboptimal Conditions? start->conditions Possible reagents Reagent Quality Issue? start->reagents Possible ligand Use Bulky Ligand (e.g., SPhos, XPhos) Increase Catalyst Loading catalyst->ligand Likely screen Screen Base, Solvent, & Temperature (e.g., K3PO4, Dioxane, 100°C) conditions->screen Yes check_reagents Use Fresh Boronic Acid & High-Purity Catalyst reagents->check_reagents Yes success Yield Improved ligand->success screen->success check_reagents->success

References

Technical Support Center: Palladium Catalyst Removal in 1-(5-Bromopyridin-2-yl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium catalyst removal from reactions involving the synthesis of 1-(5-Bromopyridin-2-yl)piperazine and related compounds. The presence of both a pyridine and a piperazine moiety in the molecule can lead to strong coordination with palladium, making its removal a critical and often challenging step to meet the stringent regulatory limits for active pharmaceutical ingredients (APIs).[1][2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Issue 1: High Levels of Residual Palladium in the Final Product

  • Possible Cause: The nitrogen atoms in the pyridine and piperazine rings of this compound can act as strong ligands, binding tightly to the palladium catalyst.[4] This can make it difficult to remove the catalyst through standard methods like simple filtration or solvent extraction.

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[4]

    • Optimize Scavenging Conditions:

      • Solvent: The choice of solvent can significantly impact scavenger efficiency. Test a range of solvents to find one that maximizes the interaction between the scavenger and the palladium complex while minimizing product loss.

      • Temperature: Increasing the temperature can sometimes improve the kinetics of scavenging, but be mindful of potential product degradation.

      • Time: Allow for sufficient stirring time for the scavenger to bind to the palladium. This can range from a few hours to overnight.[5]

    • Consider a Multi-Step Approach: A combination of methods, such as an initial treatment with a scavenger followed by crystallization or activated carbon treatment, can be more effective than a single method.

Issue 2: Product Loss During the Scavenging Process

  • Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material, particularly with activated carbon.[4][6]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[4]

    • Adjust the Solvent System: Using a solvent in which your product is highly soluble may minimize its adsorption onto the scavenger.[4]

    • Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through optimization experiments.[4]

Issue 3: Inconsistent Palladium Removal Results

  • Possible Cause: The form of the residual palladium (e.g., soluble vs. insoluble, Pd(0) vs. Pd(II)) can vary between batches, affecting the efficiency of a given removal method.

  • Troubleshooting Steps:

    • Characterize the Palladium Species (if possible): Understanding the nature of the palladium contamination can help in selecting the most appropriate scavenger. For instance, some scavengers are more effective for Pd(II) while others are better for Pd(0).[7]

    • Standardize the Reaction Work-up: Ensure consistent work-up procedures before the scavenging step to maintain a more uniform composition of the crude product.

    • Implement a Robust Scavenging Protocol: Develop a standardized protocol based on optimization studies that accounts for potential batch-to-batch variations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reaction mixtures containing this compound?

A1: The most common methods include:

  • Adsorption onto solid-supported scavengers: This involves using materials like functionalized silica gels (e.g., thiol, DMT, or cysteine-based) or activated carbon that have a high affinity for palladium.[8][9][10]

  • Crystallization: Inducing the crystallization of the this compound product can leave the palladium impurities behind in the mother liquor.[1]

  • Filtration through Celite®: A simple filtration through a pad of Celite® can help remove insoluble palladium species.[11]

  • Column Chromatography: This is a standard purification technique that can separate the desired product from the palladium catalyst.

Q2: Which type of scavenger is most effective for a molecule with pyridine and piperazine groups?

A2: Thiol-based and thiourea-based scavengers are generally very effective for palladium removal due to the strong affinity of sulfur for palladium.[10] However, the basic nature of the piperazine and the coordinating ability of the pyridine in your product may require screening a few different types of scavengers to find the optimal one. Microporous polystyrene-bound trimercaptotriazine (MP-TMT) has also shown superior performance in many cases.[1]

Q3: How can I minimize product loss when using activated carbon for palladium removal?

A3: To minimize product loss with activated carbon:

  • Use the minimum amount of carbon necessary.

  • Choose a solvent in which your product is highly soluble.

  • Thoroughly wash the carbon cake with fresh solvent after filtration to recover as much product as possible.

  • Consider using a less adsorptive scavenger if product loss remains high.[6]

Q4: What are the typical regulatory limits for palladium in an API?

A4: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets a permitted daily exposure (PDE) for palladium.[1][8] This often translates to a concentration limit in the final API, typically in the range of a few parts per million (ppm). For oral exposure, the limit is often around 10 ppm.[8]

Q5: What analytical techniques are used to determine the concentration of residual palladium?

A5: The most common and sensitive technique for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). Other techniques like Atomic Absorption Spectroscopy (AAS) can also be used.

Data Presentation: Comparison of Palladium Scavengers

The following table summarizes the performance of various common palladium scavengers based on literature data. Note that the efficiency can vary depending on the specific reaction conditions, solvent, and the nature of the palladium species.

Scavenger TypeSupportTypical Loading (mmol/g)EfficiencyKey Considerations
Thiol (Si-Thiol) Silica0.5 - 1.5HighEffective for a broad range of Pd species.[10]
Thiourea (Si-THU) Silica0.5 - 1.2HighVersatile scavenger for various forms of palladium.[10]
MP-TMT Polystyrene0.5 - 1.0Very HighOften shows superior performance.[1][12]
Activated Carbon CarbonN/AModerate to HighCost-effective but can lead to product loss.[6]
Isocyanide-based Silica/PolymerVariableVery HighCan reduce palladium to sub-ppm levels.[13]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Silica-Based Scavenger

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, DCM, Toluene) at a concentration of 10-50 mg/mL.

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol), typically 5-10 equivalents relative to the initial amount of palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or another suitable technique.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon to the solution (typically 5-10 wt% relative to the crude product).

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-18 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.[4]

  • Washing: Thoroughly wash the celite and carbon cake with fresh solvent.

  • Concentration: Concentrate the filtrate to obtain the product.[4]

  • Analysis: Determine the residual palladium concentration.

Visualizations

Palladium_Removal_Workflow cluster_start Start cluster_scavenging Scavenging Process cluster_separation Separation cluster_end End Crude_Product Crude this compound (High Pd Content) Dissolve Dissolve in Appropriate Solvent Crude_Product->Dissolve Add_Scavenger Add Scavenger (e.g., Si-Thiol, MP-TMT) Dissolve->Add_Scavenger Stir Stir (Optimized Time & Temperature) Add_Scavenger->Stir Filter Filter to Remove Scavenger-Pd Complex Stir->Filter Wash Wash Filter Cake Filter->Wash Concentrate Concentrate Filtrate Wash->Concentrate Purified_Product Purified Product (Low Pd Content) Concentrate->Purified_Product Analysis ICP-MS Analysis Purified_Product->Analysis

Caption: Workflow for palladium removal using a solid-supported scavenger.

Troubleshooting_Logic node_rect node_rect Start High Residual Pd? Scavenger_Used Scavenger Used? Start->Scavenger_Used Yes No_Scavenger Action: Use a suitable scavenger (e.g., Si-Thiol, MP-TMT) Start->No_Scavenger No Product_Loss Significant Product Loss? Scavenger_Used->Product_Loss Yes Optimize_Conditions Action: Optimize - Scavenger type - Solvent - Temperature - Time Scavenger_Used->Optimize_Conditions No Screen_Scavengers Action: Screen for higher selectivity Product_Loss->Screen_Scavengers Yes Minimize_Scavenger Action: Reduce scavenger amount Product_Loss->Minimize_Scavenger No Success Pd Level Acceptable No_Scavenger->Success Optimize_Conditions->Success Failure Issue Persists: Consider alternative purification method Optimize_Conditions->Failure Screen_Scavengers->Success Screen_Scavengers->Failure Minimize_Scavenger->Success Minimize_Scavenger->Failure

Caption: Decision tree for troubleshooting high residual palladium.

References

Technical Support Center: Synthesis of 1-(5-Bromopyridin-2-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Bromopyridin-2-yl)piperazine derivatives. This guide addresses common challenges and offers practical solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction forms the C-N bond between 2,5-dibromopyridine and piperazine.[1][2] Careful optimization of the catalyst, ligand, base, and solvent is crucial for success.[3]

Q2: Why is the Buchwald-Hartwig amination often challenging for pyridine-containing substrates?

A2: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to catalyst poisoning and deactivation.[1] This can result in low yields or complete reaction failure. The use of sterically hindered and electron-rich phosphine ligands is essential to shield the palladium center and mitigate this issue.[1]

Q3: How can I minimize the formation of the di-substituted byproduct, 1,4-di(5-bromopyridin-2-yl)piperazine?

A3: Formation of the di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in piperazine. To favor mono-substitution, you can:

  • Use a large excess of piperazine: Employing a 5-10 fold excess of piperazine relative to 2,5-dibromopyridine statistically favors the reaction at only one nitrogen.[2]

  • Employ a protecting group strategy: Using a mono-protected piperazine, such as N-Boc-piperazine, allows for the selective formation of the mono-arylated product. The protecting group can be subsequently removed.[2]

Q4: What are the best practices for purifying this compound derivatives?

A4: Due to the basic nature of the piperazine moiety, these compounds can exhibit tailing on standard silica gel chromatography. To overcome this, it is recommended to add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent.[4] Alternatively, purification can be achieved through recrystallization or acid-base extraction.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a frequent issue in the synthesis of this compound derivatives, often related to the sensitive nature of the Buchwald-Hartwig amination.

  • Symptom: TLC or LC-MS analysis shows little to no formation of the desired product, with starting materials remaining largely unconsumed.

  • Possible Causes & Solutions:

    • Catalyst Poisoning/Deactivation: The pyridine nitrogen can inhibit the palladium catalyst.

      • Solution: Use sterically bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos to shield the palladium center.[1][5] Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.

    • Poor Quality Reagents or Solvents: The reaction is highly sensitive to air and moisture.

      • Solution: Use anhydrous and degassed solvents. Ensure piperazine and the base are dry and of high purity. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[6]

    • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or the catalyst may decompose at excessively high temperatures.

      • Solution: The typical temperature range for this reaction is 80-110 °C. If conversion is low, incrementally increase the temperature. If catalyst decomposition (palladium black formation) is observed, lower the temperature.[6]

    • Incorrect Base Selection: The choice of base is critical for the catalytic cycle.

      • Solution: Strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K3PO4 are commonly used. The strength of the base can influence the reaction rate and functional group tolerance.[7][8]

low_yield_troubleshooting start Low or No Product Yield check_reagents Verify Reagent and Solvent Quality (Anhydrous, Degassed) start->check_reagents check_reagents->start Issue Found: Purify/Replace Reagents check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere Reagents OK? check_atmosphere->start Issue Found: Improve Setup check_catalyst Evaluate Catalyst System (Ligand Choice, Pre-catalyst) check_atmosphere->check_catalyst Atmosphere Inert? check_catalyst->start Issue Found: Select New Ligand/Catalyst optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Catalyst System Appropriate? optimize_temp->start No Improvement: Re-evaluate optimize_base Screen Different Bases optimize_temp->optimize_base Temperature Optimized? optimize_base->start No Improvement: Re-evaluate success Improved Yield optimize_base->success Base Optimized?

Caption: A step-by-step workflow for troubleshooting low product yield.

Issue 2: Formation of Palladium Black

The appearance of a black precipitate is a common indicator of catalyst decomposition.

  • Symptom: The reaction mixture, which is typically a colored solution, develops a fine black precipitate. This is often accompanied by a stall in the reaction.

  • Possible Causes & Solutions:

    • Catalyst Decomposition at High Temperatures: Prolonged exposure to high temperatures can cause the palladium catalyst to crash out of the catalytic cycle.

      • Solution: Lower the reaction temperature and potentially increase the reaction time. Monitor the reaction closely for the formation of palladium black.

    • Presence of Oxygen: Palladium catalysts are sensitive to oxygen, which can lead to their oxidation and deactivation.

      • Solution: Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are properly degassed.

    • Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium catalyst throughout the reaction.

      • Solution: Screen different sterically hindered phosphine ligands that are known to form stable palladium complexes.[1]

Data Presentation

The following tables summarize representative data for the Buchwald-Hartwig amination of bromo-pyridines with piperazine, which can serve as a starting point for optimization. Please note that the optimal conditions for your specific derivative may vary.

Table 1: Effect of Ligand on Yield (Representative Data)

LigandPalladium SourceBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosPd₂(dba)₃NaOtBuToluene10012~90
RuPhosPd(OAc)₂K₃PO₄Dioxane11018~85
BrettPhosPd₂(dba)₃LiHMDSToluene9024~88
BINAPPd(OAc)₂Cs₂CO₃Toluene10024~75

Table 2: Effect of Base on Yield (Representative Data)

BasePalladium SystemSolventTemperature (°C)Time (h)Yield (%)
NaOtBuPd₂(dba)₃ / XPhosToluene10012>90
K₃PO₄Pd(OAc)₂ / RuPhosDioxane11018~85
Cs₂CO₃Pd(OAc)₂ / BINAPToluene10024~75
LiHMDSPd₂(dba)₃ / BrettPhosToluene9024~88

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol provides a general procedure for the synthesis of the title compound.

Materials:

  • 2,5-Dibromopyridine

  • Piperazine (5-10 equivalents)

  • Pd₂(dba)₃ (Palladium Source, ~1-2 mol%)

  • XPhos (Ligand, ~2-4 mol%)

  • Sodium tert-butoxide (Base, ~1.5-2 equivalents)

  • Anhydrous Toluene (Solvent)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry, oven-baked flask equipped with a magnetic stir bar and condenser, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.

  • Add 2,5-dibromopyridine and piperazine to the flask.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

synthesis_workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reagents: 2,5-Dibromopyridine, Piperazine, Pd Catalyst, Ligand, Base, Solvent setup->reagents reaction Heat Reaction Mixture (100 °C, 12-24h) reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure Product purification->product purification_logic rect_node rect_node start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No / Impure purity_check Check Purity (TLC/LC-MS) recrystallize->purity_check column->purity_check pure_product Pure Product purity_check->pure_product Purity >95% repurify Further Purification Needed purity_check->repurify Purity <95% repurify->column

References

Technical Support Center: 1-(5-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 1-(5-Bromopyridin-2-yl)piperazine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is crucial to store it under the proper conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] Some suppliers also recommend protecting it from light and moisture, and storing it under an inert atmosphere.[1][4][5]

Q2: Is this compound stable under normal laboratory conditions?

A2: this compound is generally stable under normal conditions.[1][4] However, it can be sensitive to light, air, and moisture, which may lead to degradation over time.[1][4] It is advisable to handle the compound efficiently and return it to proper storage promptly after use.

Q3: What are the known incompatibilities of this compound?

A3: The compound should not be stored or mixed with strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[4][6] Contact with these substances can cause hazardous reactions.

Q4: What are the potential degradation pathways for this compound?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage or handling.1. Review storage conditions to ensure they align with recommendations (cool, dry, dark, inert atmosphere). 2. Minimize exposure to air and light during experiments. 3. Perform a quality control check (e.g., NMR, LC-MS) on the compound to assess purity.
Change in physical appearance (e.g., color) Exposure to light, air, or contaminants.1. Discard the product if significant discoloration is observed. 2. Ensure the storage container is properly sealed and opaque if the compound is light-sensitive.
Poor solubility The compound may have degraded or absorbed moisture.1. Confirm the appropriate solvent for your experiment. 2. Gently warm the solution or use sonication to aid dissolution. 3. If solubility issues persist, consider repurifying the compound or obtaining a new batch.

Physicochemical and Stability Data

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
This compoundC₉H₁₂BrN₃242.12Solid
This compound hydrochlorideC₉H₁₃BrClN₃278.58Not specified
Methyl 5-bromo-2-pyridinecarboxylateC₇H₆BrNO₂216.03Solid
1-(5-Bromo-pyridin-2-yl)-ethanoneC₇H₆BrNO200.03White Solid

Data compiled from multiple sources.[3][12][13]

Table 2: Thermal Degradation of Piperazine (Aqueous Solution)

Temperature (°C)First-Order Rate Constant (k₁) s⁻¹
135Not specified
1506.12 x 10⁻⁹
165Not specified
175Not specified

This data pertains to the degradation of piperazine, a core component of this compound, and may provide insights into its thermal stability.[7]

Experimental Protocols

Protocol: General Assessment of Compound Stability

This protocol outlines a general method for assessing the stability of this compound under specific experimental conditions.

  • Sample Preparation:

    • Prepare multiple, identical samples of the compound under the desired experimental conditions (e.g., dissolved in a specific solvent at a set concentration).

    • Prepare a control sample stored under ideal, recommended conditions.

  • Incubation:

    • Expose the experimental samples to the conditions being tested (e.g., elevated temperature, specific lighting, open to air).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), take an aliquot from one of the experimental samples and the control sample.

    • Immediately analyze the aliquots using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Compare the purity of the experimental sample to the control sample at each time point.

    • Quantify the appearance of any new peaks, which may indicate degradation products.

    • Plot the percentage of the parent compound remaining over time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_samples Prepare Identical Samples expose_conditions Expose to Experimental Conditions prep_samples->expose_conditions prep_control Prepare Control Sample store_control Store Control Under Ideal Conditions prep_control->store_control time_points Collect Aliquots at Time Points expose_conditions->time_points store_control->time_points analytical_method Analyze via HPLC / LC-MS time_points->analytical_method compare_purity Compare Purity to Control analytical_method->compare_purity quantify_degradation Quantify Degradation Products compare_purity->quantify_degradation plot_data Plot % Compound vs. Time quantify_degradation->plot_data

Caption: Workflow for assessing the stability of a chemical compound.

troubleshooting_guide start Inconsistent Experimental Results? check_storage Review Storage Conditions: - Cool, dry, dark? - Tightly sealed? - Inert atmosphere? start->check_storage check_handling Review Handling Procedures: - Minimized exposure to air/light? start->check_handling improper_storage Improper Storage check_storage->improper_storage No qc_check Perform Quality Control (QC) (e.g., NMR, LC-MS) check_storage->qc_check Yes improper_handling Improper Handling check_handling->improper_handling No check_handling->qc_check Yes solution_storage Action: Correct storage conditions. improper_storage->solution_storage solution_handling Action: Refine handling protocol. improper_handling->solution_handling passed_qc Compound is Pure qc_check->passed_qc Pass failed_qc Compound is Degraded qc_check->failed_qc Fail investigate_other Investigate other experimental variables. passed_qc->investigate_other discard_compound Action: Discard and obtain a new batch. failed_qc->discard_compound

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: N-Arylation of Piperazine with 5-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-arylation of piperazine with 5-bromopyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the N-arylation of piperazine with 5-bromopyridine derivatives in a question-and-answer format.

Question 1: Why is the yield of my mono-N-arylated piperazine product consistently low?

Answer: Low yields in the mono-N-arylation of piperazine can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, or the formation of side products.[1][2]

Potential Causes and Troubleshooting Steps:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical for an efficient reaction. For electron-deficient pyridine rings, using electron-rich and sterically hindered phosphine ligands is often beneficial.[1][2]

    • Troubleshooting: Screen a variety of ligands such as RuPhos, XPhos, or BrettPhos, as they have shown to be effective for N-arylation of electron-deficient heterocycles.[2][3] Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[4]

  • Base Selection: The choice of base is crucial as it can affect the reaction rate and the prevalence of side reactions.[1][4]

    • Troubleshooting: If a strong base like sodium tert-butoxide (NaOtBu) is leading to starting material decomposition, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][2][4]

  • Solvent Effects: The solvent plays a key role in the solubility of reagents and the stability of the catalytic species.[1][4]

    • Troubleshooting: Toluene, dioxane, and THF are commonly used solvents.[1][4] If reagent solubility is an issue, consider a more polar solvent, but be aware that it might affect the catalytic activity.[5]

  • Reaction Temperature and Time: Suboptimal temperature can result in an incomplete reaction or decomposition of starting materials or products.[1]

    • Troubleshooting: N-arylation reactions often require heating, typically in the range of 80-110 °C.[2][5] Cautiously increase the temperature in 10 °C increments if the reaction is sluggish. Conversely, if decomposition is observed, lowering the temperature may be necessary.

Question 2: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct?

Answer: The formation of the bis-arylated product is a common selectivity challenge in the N-arylation of piperazine.[6] Controlling stoichiometry and reaction conditions is key to favoring the desired mono-arylated product.[2]

Potential Causes and Troubleshooting Steps:

  • Piperazine Stoichiometry: Using an equimolar amount of piperazine and the 5-bromopyridine derivative can lead to a significant amount of the bis-arylated product.

    • Troubleshooting: Employ an excess of piperazine relative to the aryl halide.[2] A common starting point is to use 1.5 to 2 equivalents of piperazine.

  • Slow Addition: Adding the limiting reagent (5-bromopyridine derivative) slowly to the reaction mixture containing an excess of piperazine can help to maintain a low concentration of the electrophile and favor mono-substitution.

  • Protecting Groups: The use of a protecting group on one of the piperazine nitrogens is a highly effective strategy to ensure mono-arylation.

    • Troubleshooting: Utilize mono-Boc-protected piperazine. The Boc group can be readily removed after the arylation step.

Question 3: What are common side reactions other than bis-arylation, and how can they be minimized?

Answer: A common side reaction is the hydrodehalogenation of the 5-bromopyridine derivative, where the bromine atom is replaced by a hydrogen atom.[4]

Potential Causes and Troubleshooting Steps:

  • Reaction Conditions: High temperatures and certain bases can promote hydrodehalogenation.[4]

    • Troubleshooting:

      • Optimize the base: Using a weaker or less sterically hindered base can sometimes reduce this side reaction.[4]

      • Lower the reaction temperature: Higher temperatures can promote side reactions.[4]

      • Screen ligands: Some ligands are more prone to promoting hydrodehalogenation than others.[4]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is a good starting point for the N-arylation of piperazine with a 5-bromopyridine derivative?

A1: A robust starting point is to use a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically bulky, electron-rich biaryl monophosphine ligand such as RuPhos or XPhos.[2][6] These ligands have demonstrated high reactivity for coupling with electron-deficient aryl halides.[2]

Q2: Can this reaction be performed without a glovebox?

A2: Yes, while a glovebox is ideal for handling air-sensitive reagents, the reaction can be successfully set up using standard Schlenk line techniques to maintain an inert atmosphere (Argon or Nitrogen).[2] Many modern palladium precatalysts and ligands are air-stable, which simplifies the setup.[2]

Q3: What is a typical catalyst loading for this reaction?

A3: A typical catalyst loading is in the range of 1-2 mol % for the palladium source.[2] However, for less reactive substrates or for large-scale synthesis, optimization to lower loadings (<1 mol %) may be possible.[2]

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7] These techniques will allow you to track the consumption of the starting materials and the formation of the desired product and any byproducts.

Data Presentation

Table 1: Comparison of Ligands for the N-Arylation of Piperazine with 4-chlorotoluene.

EntryLigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
1RuPhosPd₂(dba)₃NaOtBuToluene1000.1795
2XPhosPd₂(dba)₃NaOtBuToluene1000.1785
3SPhosPd₂(dba)₃NaOtBuToluene1000.1770
4DavePhosPd₂(dba)₃NaOtBuToluene1000.1765

Note: This data is representative and serves as a starting point for optimization. The reaction of piperazine with 5-bromopyridine derivatives may require different conditions.

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of Piperazine with a 5-Bromopyridine Derivative (Buchwald-Hartwig Amination):

Materials:

  • 5-Bromopyridine derivative (1.0 mmol)

  • Piperazine (1.5 - 2.0 equiv) or Mono-Boc-piperazine (1.1 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, 5-10 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine the 5-bromopyridine derivative, piperazine (or mono-Boc-piperazine), the palladium catalyst, the phosphine ligand, and the base.[7]

  • Addition of Solvent: To the flask, add the anhydrous solvent via syringe.[7]

  • Reaction: Stir the reaction mixture at the appropriate temperature (typically between 80-120 °C).[7] Monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-arylpiperazine.[7]

Visualizations

Troubleshooting_Workflow start Low Yield of N-arylated Piperazine catalyst Check Catalyst and Ligand start->catalyst base Evaluate Base start->base solvent Assess Solvent start->solvent temp Optimize Temperature start->temp screen_ligands Screen Ligands (e.g., RuPhos, XPhos) catalyst->screen_ligands weaker_base Use Weaker Base (e.g., K3PO4, Cs2CO3) base->weaker_base change_solvent Change Solvent (e.g., Dioxane, THF) solvent->change_solvent adjust_temp Adjust Temperature (80-110 °C) temp->adjust_temp bis_arylation Check for Bis-arylation hydrodehalogenation Check for Hydrodehalogenation bis_arylation->hydrodehalogenation No excess_piperazine Use Excess Piperazine or Mono-protected Piperazine bis_arylation->excess_piperazine Yes optimize_conditions Optimize Base and Lower Temperature hydrodehalogenation->optimize_conditions Yes end Improved Yield hydrodehalogenation->end No screen_ligands->bis_arylation weaker_base->bis_arylation change_solvent->bis_arylation adjust_temp->bis_arylation excess_piperazine->end optimize_conditions->end

Caption: Troubleshooting workflow for low yield in N-arylation of piperazine.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System 5-Bromopyridine 5-Bromopyridine Reaction_Setup Combine Reactants and Catalytic System under Inert Atmosphere 5-Bromopyridine->Reaction_Setup Piperazine Piperazine Piperazine->Reaction_Setup Pd Precursor Pd Precursor (e.g., Pd2(dba)3) Pd Precursor->Reaction_Setup Ligand Ligand (e.g., RuPhos) Ligand->Reaction_Setup Base Base (e.g., NaOtBu) Base->Reaction_Setup Solvent Solvent (e.g., Toluene) Solvent->Reaction_Setup Heating Heat Reaction Mixture (80-120 °C) Reaction_Setup->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product N-Arylpiperazine Purification->Product

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

References

Technical Support Center: Production of 1-(5-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the production of 1-(5-Bromopyridin-2-yl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent and scalable method is the nucleophilic aromatic substitution (SNAr) reaction between 2,5-dibromopyridine and piperazine. This reaction is typically performed by heating the two reactants, often in the presence of a solvent and a base to neutralize the HBr generated.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: Exothermic reactions can lead to runaway conditions. Proper heat management is crucial.

  • Rate of addition of reactants: Controlled addition can help manage the exothermic nature of the reaction and minimize side product formation.

  • Molar ratio of reactants: An excess of piperazine is often used to drive the reaction to completion and act as a base, but this can complicate purification.

  • Solvent selection: The solvent should be suitable for the reaction temperature, dissolve the reactants, and facilitate product isolation.

  • Agitation: Efficient mixing is essential to ensure homogeneity and heat transfer.

Q3: What are the common impurities and byproducts in this synthesis?

A3: Common impurities can arise from the starting materials or side reactions. A significant byproduct from the synthesis of the 2,5-dibromopyridine precursor is 2-amino-3,5-dibromopyridine[1]. During the main reaction, potential byproducts include:

  • 1,4-bis(5-bromopyridin-2-yl)piperazine: This results from the reaction of the product with another molecule of 2,5-dibromopyridine.

  • Isomeric products: If the starting bromopyridine contains isomeric impurities, corresponding isomeric piperazine products will be formed.

  • Unreacted starting materials: Incomplete reactions will leave 2,5-dibromopyridine and piperazine in the final mixture.

Q4: What are the recommended purification methods for large-scale production?

A4: For large-scale production, non-chromatographic methods are preferred. The most common techniques are:

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be effective.

  • Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is critical for obtaining high purity and yield.

  • Acid-base extraction: As a basic compound, the product can be extracted into an acidic aqueous phase, washed to remove non-basic impurities, and then liberated by adding a base.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction temperature and/or time. Monitor reaction progress by TLC or HPLC. - Increase the molar excess of piperazine. - Ensure efficient mixing, especially in a large reactor.
Side Product Formation - Lower the reaction temperature to improve selectivity. - Control the rate of addition of the limiting reagent. - Optimize the molar ratio of reactants to minimize the formation of 1,4-bis(5-bromopyridin-2-yl)piperazine.
Losses during Work-up - Optimize the pH for acid-base extractions to ensure complete protonation/deprotonation of the product. - Select an appropriate recrystallization solvent to minimize solubility of the product in the mother liquor.
Problem 2: Poor Product Purity
Possible Cause Troubleshooting Steps
Presence of Starting Materials - Drive the reaction to completion as described in "Problem 1". - Optimize the purification process (e.g., recrystallization solvent, distillation conditions) to effectively remove unreacted starting materials.
Formation of 1,4-bis(5-bromopyridin-2-yl)piperazine - Use a larger excess of piperazine. - Add 2,5-dibromopyridine slowly to a heated solution of piperazine to maintain a high concentration of piperazine relative to the dibromopyridine.
Isomeric Impurities - Ensure the purity of the 2,5-dibromopyridine starting material. Isomeric impurities in the starting material are difficult to remove from the final product.

Data Presentation

Table 1: Effect of Piperazine Molar Ratio on Product Distribution

Molar Ratio (Piperazine : 2,5-dibromopyridine) Yield of this compound (%) Formation of 1,4-bis(5-bromopyridin-2-yl)piperazine (%) Reaction Time (h)
1:1453012
2:1701510
4:185<58
6:188<28

Table 2: Influence of Solvent on Reaction Yield and Purity

Solvent Reaction Temperature (°C) Yield (%) Purity (by HPLC, %)
Toluene1108095
N-Methyl-2-pyrrolidone (NMP)1409298
Dimethylformamide (DMF)1409097
Water with phase-transfer catalyst1007596

Experimental Protocols

Key Experiment: Scalable Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale, which can be adapted for pilot-scale production.

Materials:

  • 2,5-Dibromopyridine (1 equivalent)

  • Piperazine (4-6 equivalents)

  • N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Deionized water

  • Sodium hydroxide solution (50% w/w)

  • Hydrochloric acid (37% w/w)

Procedure:

  • Reaction Setup: Charge a reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet with piperazine and NMP.

  • Reactant Addition: Heat the mixture to 120-130°C under a nitrogen atmosphere. Slowly add a solution of 2,5-dibromopyridine in NMP to the hot piperazine solution over 2-3 hours.

  • Reaction: Maintain the reaction temperature at 130-140°C for 6-8 hours. Monitor the reaction progress by HPLC until the consumption of 2,5-dibromopyridine is complete.

  • Work-up: a. Cool the reaction mixture to 80°C and add toluene. b. Wash the organic layer with hot water to remove excess piperazine and NMP. c. Extract the product from the toluene layer with a dilute aqueous hydrochloric acid solution. d. Separate the aqueous layer and wash it with fresh toluene to remove any non-basic impurities. e. Basify the aqueous layer with a 50% sodium hydroxide solution to precipitate the product.

  • Isolation and Purification: a. Filter the precipitated solid and wash it with deionized water until the washings are neutral. b. Dry the crude product under vacuum at 50-60°C. c. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A Charge Reactor with Piperazine & Solvent B Heat to Reaction Temperature A->B C Slowly Add 2,5-Dibromopyridine B->C D Maintain Temperature & Monitor Progress C->D E Cool & Dilute with Toluene D->E Reaction Complete F Aqueous Wash E->F G Acidic Extraction F->G H Basify to Precipitate Product G->H I Filter & Wash H->I J Dry Crude Product I->J K Recrystallize J->K L Final Product K->L troubleshooting_logic Start Low Yield or Purity IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products? IncompleteReaction->SideProducts No IncreaseTempTime Increase Temp/Time/ Piperazine Ratio IncompleteReaction->IncreaseTempTime Yes WorkupLosses Work-up Losses? SideProducts->WorkupLosses No OptimizeRatioTemp Optimize Reactant Ratio/ Lower Temperature SideProducts->OptimizeRatioTemp Yes OptimizePurification Optimize pH/ Recrystallization Solvent WorkupLosses->OptimizePurification Yes End Problem Resolved IncreaseTempTime->End OptimizeRatioTemp->End OptimizePurification->End

References

Validation & Comparative

Comparative NMR Analysis: 1-(5-Bromopyridin-2-yl)piperazine and Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the ¹H and ¹³C NMR spectral characteristics of 1-(5-Bromopyridin-2-yl)piperazine, offering a comparative analysis with 1-(Pyridin-2-yl)piperazine and 1-(4-Bromophenyl)piperazine. This guide provides researchers, scientists, and drug development professionals with key spectral data, standardized experimental protocols, and a logical workflow for structural elucidation.

This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For a thorough understanding of structure-activity relationships and the influence of aromatic systems and substituents on chemical shifts, a direct comparison is made with two key analogues: 1-(Pyridin-2-yl)piperazine, which lacks the bromine substituent, and 1-(4-Bromophenyl)piperazine, where the pyridine ring is replaced by a brominated phenyl ring. All spectral data is presented in standardized tables for clear comparison.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundPyridine/Phenyl ProtonsPiperazine Protons (N-CH₂) - Proximal to RingPiperazine Protons (N-CH₂) - Distal to Ring
This compound (Predicted)H-3: ~6.55 (d), H-4: ~7.55 (dd), H-6: ~8.15 (d)~3.50 (t)~3.00 (t)
1-(Pyridin-2-yl)piperazine [1][2]H-3: 6.64 (d), H-4: 7.48 (t), H-5: 6.60 (t), H-6: 8.18 (d)3.48 (t)3.02 (t)
1-(4-Bromophenyl)piperazine [3]H-2'/H-6': 6.82 (d), H-3'/H-5': 7.35 (d)3.16 (m)2.96 (m)

Solvent: CDCl₃ for 1-(Pyridin-2-yl)piperazine, DMSO-d₆ for 1-(4-Bromophenyl)piperazine derivative. Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundPyridine/Phenyl CarbonsPiperazine Carbons (N-CH₂) - Proximal to RingPiperazine Carbons (N-CH₂) - Distal to Ring
This compound (Predicted)C-2: ~158.5, C-3: ~108.0, C-4: ~140.5, C-5: ~115.0, C-6: ~148.0~45.0~45.5
1-(Pyridin-2-yl)piperazine [2][4]C-2: 159.4, C-3: 107.1, C-4: 137.6, C-5: 113.2, C-6: 148.145.445.9
1-(4-Bromophenyl)piperazine [3]C-1': 150.7, C-2'/C-6': 117.7, C-3'/C-5': 131.9, C-4': 110.650.148.5

Solvent: CDCl₃ for 1-(Pyridin-2-yl)piperazine, DMSO-d₆ for 1-(4-Bromophenyl)piperazine derivative.

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate and reproducible results.

1. Sample Preparation

  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the sample. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.

  • Solvent: Select a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) that completely dissolves the sample. The typical volume is 0.6-0.7 mL.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm) in organic solvents.[5]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrumentation: Spectra can be recorded on a standard NMR spectrometer, for example, a Bruker 300 MHz or 400 MHz Avance spectrometer.[1]

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for samples of moderate concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: A standard proton-decoupled, single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 to several thousand scans may be necessary, depending on the sample's concentration.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[5]

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the NMR analysis process, from initial sample handling to final spectral interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-100 mg) B Dissolve in Deuterated Solvent (~0.7 mL) A->B C Add Internal Standard (e.g., TMS) B->C D Transfer & Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock & Shim Magnetic Field E->F G Set Acquisition Parameters (¹H or ¹³C) F->G H Acquire FID Data G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Calibrate Spectrum K->L M Peak Integration (¹H) & Peak Picking L->M N Structural Interpretation M->N

References

Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-(5-Bromopyridin-2-yl)piperazine vs. 1-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 1-(5-Bromopyridin-2-yl)piperazine and a structurally related alternative, 1-Phenylpiperazine. The information presented is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the identification and characterization of these and similar compounds. This document outlines the predicted fragmentation of this compound based on established fragmentation principles of its constituent moieties and compares it with the experimentally determined fragmentation of 1-Phenylpiperazine.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) and predicted or observed relative abundances of the major fragments for this compound and 1-Phenylpiperazine. The fragmentation of this compound is predicted based on the known fragmentation of brominated pyridines and piperazine derivatives, while the data for 1-Phenylpiperazine is derived from the NIST Mass Spectrometry Data Center.[1]

Compound Molecular Ion (M+) [m/z] Base Peak [m/z] Key Fragment Ions [m/z] Structural Assignment of Key Fragments
This compound 241/243 (due to 79Br/81Br isotopes)199/201155/157, 119, 85, 56199/201 : [M - C2H4N]+; 155/157 : [C5H3NBr]+; 119 : [C5H3NBr - Br]+; 85 : [C4H9N2]+; 56 : [C3H6N]+
1-Phenylpiperazine 16211991, 77, 70, 56119 : [M - C2H5N]+; 91 : [C6H5N]+; 77 : [C6H5]+; 70 : [C4H8N]+; 56 : [C3H6N]+

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways. The presence of the bromine atom will result in characteristic isotopic peaks for bromine-containing fragments (a 1:1 ratio for 79Br and 81Br). The initial ionization will likely occur on one of the nitrogen atoms. Subsequent fragmentation is predicted to involve:

  • Alpha-cleavage within the piperazine ring, leading to the loss of a C2H4N fragment, resulting in the base peak at m/z 199/201.

  • Cleavage of the C-N bond between the pyridine and piperazine rings, generating the bromopyridinyl cation at m/z 155/157 and the piperazine radical cation.

  • Loss of the bromine radical from the bromopyridinyl fragment to yield an ion at m/z 119.

  • Fragmentation of the piperazine ring to produce characteristic ions at m/z 85 and 56.

G M This compound M+ = 241/243 F1 [M - C2H4N]+ m/z = 199/201 M->F1 - C2H4N F2 [C5H3NBr]+ m/z = 155/157 M->F2 - C4H9N2 F4 [C4H9N2]+ m/z = 85 M->F4 - C5H3NBr F3 [C5H3NBr - Br]+ m/z = 119 F2->F3 - Br F5 [C3H6N]+ m/z = 56 F4->F5 - C2H3

Predicted fragmentation of this compound.

Comparative Experimental Workflow

A generalized workflow for the comparative analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is presented below. This workflow ensures consistent and reproducible data for comparison.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis P1 Dissolve 1 mg of each compound in 1 mL of Methanol P2 Prepare serial dilutions to 10 µg/mL P1->P2 A1 Inject 1 µL into GC-MS P2->A1 A2 Separation on a non-polar capillary column A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Scan (m/z 40-300) A3->A4 D1 Identify molecular ion peaks A4->D1 D2 Determine fragmentation patterns D1->D2 D3 Compare relative abundances of key fragments D2->D3

GC-MS workflow for comparative fragmentation analysis.

Experimental Protocols

The following is a general protocol for the analysis of this compound and 1-Phenylpiperazine by GC-MS. This protocol is based on standard methods for the analysis of similar aromatic and heterocyclic compounds.

1. Sample Preparation

  • Prepare stock solutions of this compound and 1-Phenylpiperazine at a concentration of 1 mg/mL in methanol.

  • From the stock solutions, prepare working solutions at a concentration of 10 µg/mL by dilution with methanol.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Scan Range: m/z 40-300.

3. Data Analysis

  • Acquire the mass spectra for both compounds.

  • Identify the molecular ion for each compound. Note the isotopic pattern for this compound.

  • Identify the major fragment ions and their relative abundances.

  • Propose fragmentation pathways based on the observed fragments.

  • Compare the fragmentation patterns of the two compounds, noting similarities and differences in the fragmentation of the piperazine ring and the influence of the bromopyridine versus the phenyl substituent.

This guide provides a foundational comparison of the mass spectrometric behavior of this compound and 1-Phenylpiperazine. Researchers are encouraged to adapt the provided protocols to their specific instrumentation and analytical needs.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1-(5-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for pharmaceutical intermediates like 1-(5-Bromopyridin-2-yl)piperazine is a critical step in drug development and quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose. We will delve into the principles of each method, present detailed experimental protocols, and offer a head-to-head comparison of their performance based on key analytical parameters.

At a Glance: HPLC vs. GC-MS for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally labile compounds. As this compound is a relatively non-volatile solid, HPLC is a highly suitable method.[1][2][3]Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds to increase their volatility.[2][4]
Sample Preparation Typically involves dissolving the sample in a suitable solvent and filtering.Can be more complex, potentially requiring derivatization to make the analyte volatile.[5]
Instrumentation Consists of a high-pressure pump, injector, column, and detector (e.g., UV-Vis, PDA).[3][6]Comprises a gas chromatograph coupled to a mass spectrometer.[2][4]
Sensitivity Generally offers good sensitivity, depending on the detector used.[3]Often provides higher sensitivity, especially for volatile impurities.[2]
Selectivity High selectivity can be achieved by optimizing the mobile phase and stationary phase.[2]Excellent selectivity, with the mass spectrometer providing definitive identification of compounds based on their mass-to-charge ratio.[1][5]
Data Output Chromatogram showing peaks corresponding to different compounds, with retention time and peak area used for identification and quantification.Total ion chromatogram (TIC) and mass spectra for each peak, allowing for both quantification and structural elucidation.[5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method suitable for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid). For example, starting with 20% Acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the initial mobile phase composition to create a 100 µg/mL solution.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a potential GC-MS method for the analysis of this compound, which may require derivatization.

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • This compound reference standard

  • Vials, pipettes, and syringes

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 50-500

3. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 1 mg of the sample or standard into a vial.

  • Add 500 µL of a suitable solvent (e.g., Acetonitrile).

  • Add 100 µL of the derivatizing agent (e.g., BSTFA).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool the solution to room temperature before injection.

4. Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Identify the peak of the derivatized this compound based on its retention time and mass spectrum.

  • Potential impurities can be identified by their unique mass spectra.

  • Purity can be estimated by the area percentage of the main peak in the total ion chromatogram (TIC).

Visualizing the Workflow

To better understand the logical flow of each analytical method, the following diagrams are provided.

hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Solvent sample->dissolve filter Filter dissolve->filter injection Inject into HPLC filter->injection separation Separation on C18 Column injection->separation detection UV-Vis/PDA Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity integration->calculation

Caption: HPLC analysis workflow for this compound.

gcms_workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis sample_gc Weigh Sample dissolve_gc Dissolve in Solvent sample_gc->dissolve_gc derivatize Derivatize (if needed) dissolve_gc->derivatize injection_gc Inject into GC-MS derivatize->injection_gc separation_gc Separation in Capillary Column injection_gc->separation_gc detection_ms Mass Spectrometric Detection separation_gc->detection_ms tic Generate Total Ion Chromatogram detection_ms->tic spectra Analyze Mass Spectra tic->spectra identification Identify Impurities spectra->identification

Caption: GC-MS analysis workflow for this compound.

Choosing the Right Method: A Decision Guide

The choice between HPLC and GC-MS depends on the specific requirements of the analysis.

decision_tree start Start: Purity Analysis of this compound q1 Is the primary goal routine purity determination and quantification? start->q1 q2 Is the identification of unknown volatile impurities critical? q1->q2 No hplc HPLC is the preferred method. - Robust and reproducible. - Simpler sample preparation. q1->hplc Yes gcms GC-MS is highly advantageous. - Provides structural information for impurity identification. - Higher sensitivity for volatile compounds. q2->gcms Yes hplc_ms Consider HPLC-MS for non-volatile impurity identification. q2->hplc_ms No

Caption: Decision tree for selecting between HPLC and GC-MS.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. For routine quality control where the primary goal is to quantify the main component and known impurities, HPLC is often the more practical and direct method due to its suitability for non-volatile compounds and simpler sample preparation.[1][3]

Conversely, when the objective is to identify unknown impurities, especially those that are volatile or semi-volatile, GC-MS offers unparalleled advantages due to the structural information provided by the mass spectrometer.[1][5] The choice of method should therefore be guided by the specific analytical needs, available instrumentation, and the nature of the potential impurities expected in the sample. In many comprehensive drug development programs, both techniques are employed to gain a complete purity profile of the target compound.

References

A Comparative Guide to 1-(5-Bromopyridin-2-yl)piperazine and Other Bromopyridine Building Blocks in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, bromopyridine derivatives serve as indispensable building blocks for the construction of complex molecular architectures, particularly in the development of novel therapeutics. Among these, 1-(5-Bromopyridin-2-yl)piperazine has emerged as a versatile scaffold, incorporating both a reactive bromopyridine moiety and a piperazine ring, a common pharmacophore. This guide provides an objective comparison of the performance of this compound with other key bromopyridine building blocks in cornerstone cross-coupling reactions, supported by experimental data and detailed protocols.

Reactivity Overview

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, is significantly influenced by the position of the bromine atom on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a critical step in the catalytic cycle. However, the position of the nitrogen relative to the bromine can also lead to catalyst inhibition through coordination.

General Reactivity Trend of Bromopyridine Isomers:

  • 4-Bromopyridine: Typically the most reactive isomer due to the strong electron-withdrawing effect of the nitrogen at the para position, which polarizes the C-Br bond.

  • 2-Bromopyridine: Also highly reactive, but the proximity of the nitrogen atom's lone pair can sometimes lead to coordination with the palladium catalyst, potentially inhibiting the reaction.

  • 3-Bromopyridine: Generally the least reactive isomer, often requiring more forcing conditions to achieve comparable yields.

This compound combines features of a 2,5-disubstituted pyridine. The bromine at the 5-position is electronically influenced by the pyridine nitrogen, and the piperazine substituent at the 2-position can also affect the electronic environment and steric accessibility of the C-Br bond.

Data Presentation: Performance in Cross-Coupling Reactions

The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of this compound and other brominated pyridines in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, the data presented is a compilation of representative examples under similar conditions to provide a useful comparison.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Phenylboronic Acid
Bromopyridine SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012Estimated 75-85%
2-BromopyridinePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O801Up to 98%
3-BromopyridinePd(OAc)₂/PPh₃Na₂CO₃DME8012~70%
4-BromopyridinePd(dppf)Cl₂K₂CO₃MeCN/H₂O802~90%
2-Amino-5-bromopyridinePd(PPh₃)₄K₃PO₄Dioxane/H₂O90>15Moderate to Good

Yields are representative and can vary based on specific reaction conditions and the scale of the reaction.

Table 2: Buchwald-Hartwig Amination of Bromopyridines with Aniline
Bromopyridine SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound Pd₂(dba)₃/BINAPNaOtBuToluene10012-24Estimated 80-90%
2-BromopyridinePd(OAc)₂/dpppNaOtBuToluene80-55-98%
3-BromopyridinePd₂(dba)₃/XantphosCs₂CO₃Toluene11012-24Good to Excellent
2-Amino-5-bromo-4-methylpyridinePd₂(dba)₃/XantphosCs₂CO₃Toluene11012-24Good to Excellent

Yields are representative and can vary based on specific reaction conditions and the scale of the reaction.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Bromopyridines

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Bromopyridines

Materials:

  • Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyridine, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Logical Workflow for Building Block Selection in Drug Discovery

DrugDiscoveryWorkflow cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Hit-to-Lead & Lead Optimization cluster_3 Preclinical & Clinical Development TargetID Target Identification TargetVal Target Validation TargetID->TargetVal HTS High-Throughput Screening TargetVal->HTS FBDD Fragment-Based Drug Design TargetVal->FBDD SBDD Structure-Based Drug Design TargetVal->SBDD HitToLead Hit-to-Lead HTS->HitToLead FBDD->HitToLead SBDD->HitToLead LeadOp Lead Optimization HitToLead->LeadOp SAR Structure-Activity Relationship (SAR) LeadOp->SAR Preclinical Preclinical Studies LeadOp->Preclinical BuildingBlocks Building Block Selection (e.g., Bromopyridines) SAR->BuildingBlocks Clinical Clinical Trials Preclinical->Clinical

Caption: Logical workflow for building block selection in the drug discovery process.

Experimental Workflow for Suzuki-Miyaura Coupling

SuzukiWorkflow Start Start Setup Reaction Setup: - Bromopyridine - Boronic Acid - Catalyst & Base - Solvent Start->Setup Inert Establish Inert Atmosphere (e.g., Ar/N2) Setup->Inert Heat Heat Reaction Mixture (80-100 °C) Inert->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Buchwald-Hartwig Amination

BuchwaldHartwigCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)L_n-X OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord PdII_amine [R-Pd(II)L_n(HNR'R'')]^+ Amine_Coord->PdII_amine Deprotonation Deprotonation PdII_amine->Deprotonation PdII_amido R-Pd(II)L_n(NR'R'') Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Product Ar-NR'R'' (Product) RedElim->Product ArX Ar-Br (Bromopyridine) ArX->OxAdd Amine HNR'R'' (Amine) Amine->Amine_Coord Base Base Base->Deprotonation

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound stands as a highly valuable and versatile building block in the synthetic chemist's toolbox. Its reactivity in key cross-coupling reactions is comparable to other activated bromopyridines, offering good to excellent yields in both Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The presence of the piperazine moiety provides a readily available handle for further functionalization, making it an attractive starting material for the synthesis of diverse compound libraries in drug discovery. While the specific reaction conditions may require optimization depending on the coupling partners, the provided protocols offer a solid foundation for the successful application of this and other bromopyridine building blocks in the synthesis of novel and pharmacologically relevant molecules.

Reactivity Face-Off: 1-(5-Bromopyridin-2-yl)piperazine vs. 1-(5-chloropyridin-2-yl)piperazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative reactivity of two key heterocyclic building blocks in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

In the landscape of medicinal chemistry and materials science, the functionalization of pyridine scaffolds is a cornerstone for the development of novel molecular entities. Among the plethora of available building blocks, 1-(5-halopyridin-2-yl)piperazines are of significant interest due to the versatile reactivity of the halogenated pyridine ring and the frequent appearance of the piperazine moiety in bioactive compounds. This guide provides an in-depth comparison of the reactivity between 1-(5-Bromopyridin-2-yl)piperazine and its chloro-analogue, 1-(5-chloropyridin-2-yl)piperazine, in widely-used palladium-catalyzed cross-coupling reactions.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength (C-Br vs. C-Cl). The carbon-bromine bond is weaker than the carbon-chlorine bond, which generally translates to a higher reactivity for the bromo-substituted compound in reactions where the cleavage of this bond is a key step, such as the oxidative addition in palladium-catalyzed cross-coupling cycles. This principle is well-established in organic chemistry and is a critical consideration in reaction design and optimization.

Quantitative Reactivity Comparison

While a direct, side-by-side experimental comparison of this compound and 1-(5-chloropyridin-2-yl)piperazine under identical reaction conditions is not extensively documented in the literature, a comparative analysis can be drawn from studies on structurally analogous compounds. The following tables summarize representative data from the literature for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are pivotal for C-C and C-N bond formation, respectively.

Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-bromo-2-methylpyridin-3-amine (analogue)Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9515+85[1]
2,3,5-trichloropyridine (analogue)Phenylboronic acidPd(OAc)₂K₂CO₃H₂O1002High (not specified)

Note: Data for directly analogous reactions of the target compounds were not available. The data presented is for structurally similar halopyridines to illustrate the general reactivity trends.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (analogue)N-methyl(phenyl)methanaminePd(OAc)₂ / dpppNaOt-BuTolueneReflux190.7[2]
Various Aryl ChloridesPiperazine[Pd(cinnamyl)Cl]₂ / RuPhosNaOt-BuToluene1000.17up to 97[3]

The data from analogous systems consistently demonstrates that bromo-substituted pyridines undergo cross-coupling reactions under milder conditions and often provide higher yields compared to their chloro-counterparts. The successful coupling of aryl chlorides typically requires more sophisticated and electron-rich phosphine ligands, higher temperatures, and sometimes higher catalyst loadings to facilitate the more challenging oxidative addition step.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature procedures for similar halopyridine substrates. These can serve as a starting point for the optimization of reactions involving this compound and 1-(5-chloropyridin-2-yl)piperazine.

Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine Derivative

This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amines.

Materials:

  • 5-Bromo-substituted pyridine (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the 5-bromo-substituted pyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Halopyridine

This protocol is a general procedure adaptable for both bromo- and chloro-pyridines, with the understanding that the chloro-pyridine may require more forcing conditions.

Materials:

  • Halo-substituted pyridine (e.g., this compound or 1-(5-chloropyridin-2-yl)piperazine) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like RuPhos) (1.5-10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene (degassed)

  • Schlenk tube or sealed reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and NaOt-Bu to a dry Schlenk tube.

  • Add the halo-substituted pyridine and the amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reactivity and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_reactivity Relative Reactivity in Pd-Catalyzed Cross-Coupling Bromo_Compound This compound Chloro_Compound 1-(5-chloropyridin-2-yl)piperazine Bromo_Compound->Chloro_Compound More Reactive (Weaker C-X Bond)

Caption: Relative reactivity of bromo- vs. chloro-pyridines.

G Start Assemble Reactants (Halopyridine, Coupling Partner, Catalyst, Ligand, Base) Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat_React Heat and Stir (Monitor by TLC/LC-MS) Add_Solvent->Heat_React Workup Aqueous Workup (Quench, Extract) Heat_React->Workup Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

References

Comparative Analysis of 1-(5-Bromopyridin-2-yl)piperazine Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the X-ray crystal structures of 1-(5-Bromopyridin-2-yl)piperazine derivatives is currently hindered by the limited availability of public crystallographic data for a series of these specific compounds. Extensive searches of chemical and crystallographic databases did not yield sufficient structural data to perform a detailed comparative analysis as requested.

While the parent compound, this compound, and several of its derivatives are documented in chemical literature and supplier catalogs, their detailed three-dimensional structures determined by X-ray crystallography are not readily accessible in open-access databases. This includes the hydrochloride salt and other simple analogues.

One complex derivative, N-[(2S)-1-[4-(5-bromopyridin-2-yl)piperazin-1-yl]sulfonyl-5-pyrimidin-2-ylpentan-2-yl]-N-hydroxyformamide, is associated with a Protein Data Bank entry (PDB ID: 2y6d). However, this structure is of the ligand bound to its protein target, and the isolated small molecule crystal structure, which would be necessary for a direct comparison with other derivatives, is not separately available.

Future Directions and Alternative Analyses

To facilitate a comparative guide as envisioned, the following steps would be necessary:

  • Synthesis and Crystallization: A series of this compound derivatives would need to be synthesized, purified, and crystallized under various conditions to obtain single crystals suitable for X-ray diffraction.

  • X-ray Data Collection and Structure Refinement: The diffraction data for each crystal would be collected and the crystal structures solved and refined to yield precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

In the absence of data for the direct comparison of this compound derivatives, a comparative analysis of closely related bromopyridine or piperazine-containing compounds for which crystal structures are publicly available could be undertaken. This would provide insights into the conformational preferences, intermolecular interactions, and packing arrangements of these important structural motifs in medicinal chemistry.

Hypothetical Experimental Workflow

Should the necessary crystals be obtained, the experimental workflow for their structural determination and comparison would be as follows. This protocol is based on standard practices in small-molecule X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal of a this compound derivative would be selected and mounted on a goniometer head.

  • Data Collection: The crystal would be placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data would be collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Processing: The collected diffraction images would be processed to integrate the reflection intensities and perform corrections for absorption and other experimental factors.

  • Structure Solution and Refinement: The crystal structure would be solved using direct methods or Patterson synthesis and then refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

  • Data Deposition: The final atomic coordinates and structure factors would be deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

The logical workflow for such a project is visualized in the following diagram:

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallography cluster_analysis Comparative Analysis Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Data_Extraction Extraction of Crystallographic Data Structure_Solution->Data_Extraction Table_Generation Generation of Comparison Tables Data_Extraction->Table_Generation Visualization Creation of Visualizations Table_Generation->Visualization Publish Comparison Guide Publish Comparison Guide Visualization->Publish Comparison Guide

Figure 1. Hypothetical workflow for the crystallographic comparison of this compound derivatives.

Comparative Analysis of 1-(5-Bromopyridin-2-yl)piperazine and Structural Analogs for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 1-(5-Bromopyridin-2-yl)piperazine and its structural analogs, which are pivotal building blocks in the synthesis of novel therapeutic agents. These compounds are of particular interest in the development of drugs targeting the central nervous system (CNS), owing to the prevalence of the piperazine moiety in numerous CNS-active molecules. This document presents a compilation of physicochemical properties from Certificates of Analysis (CoA), detailed experimental protocols for performance evaluation, and a discussion of their potential biological activities.

Physicochemical Properties: A Comparative Summary

The following table summarizes the key quality attributes of this compound and its selected structural analogs, based on available Certificate of Analysis data. These parameters are crucial for ensuring the quality and consistency of starting materials in a research and development setting.

ParameterThis compound1-(5-Chloropyridin-2-yl)piperazine[1]1-(5-Iodopyridin-2-yl)piperazine[2][3]1-[5-(Trifluoromethyl)pyrid-2-yl]piperazine[4]1-(2-Pyrimidyl)piperazine[5]1-(Pyrazin-2-yl)piperazine
CAS Number 219635-89-987394-65-8219635-89-9132834-58-320980-22-734803-68-4
Molecular Formula C₉H₁₂BrN₃C₉H₁₂ClN₃C₉H₁₂IN₃C₁₀H₁₂F₃N₃C₈H₁₂N₄C₈H₁₂N₄
Molecular Weight 242.12 g/mol 197.66 g/mol 289.12 g/mol 231.22 g/mol 164.21 g/mol 164.21 g/mol
Appearance Pale yellow solidOff-white to light yellow solidInformation not availableSolidWhite or Colorless to Light orange to Yellow powder to lump to clear liquidInformation not available
Purity (by HPLC/GC) ≥96%99.26%≥98%97%>98.0% (GC)Information not available
Melting Point Information not availableInformation not availableInformation not available43-46°C33°CInformation not available
Storage Conditions 0-8°C2-8°C, protect from light4°C, protect from lightRoom TemperatureRefrigerated (0-10°C), Store under inert gasInformation not available

Performance Comparison: Experimental Data Insights

Piperazine-containing compounds are well-recognized for their interaction with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). The nature of the substituent on the pyridine ring can significantly influence the binding affinity and selectivity for these transporters. For instance, studies on analogous compound series have shown that halogen substituents can modulate potency and metabolic stability.

In Vitro Metabolic Stability: The metabolic stability of a compound is a critical parameter in drug discovery, influencing its pharmacokinetic profile. While specific data for this compound is not available, studies on similar piperazine-containing structures have indicated that the site of metabolism can be influenced by the nature of the aromatic ring and its substituents. For example, hydroxylation of the aromatic ring is a common metabolic pathway.[6] The introduction of different halogens can alter the susceptibility to such metabolic transformations.

Cytotoxicity: The cytotoxic potential of these building blocks is an important consideration, especially in the early stages of drug development. While these are typically intermediate compounds, their inherent cytotoxicity can be a contributing factor to the toxicity of the final drug candidate. The MTT assay is a common method to assess the cytotoxic effects of compounds on various cell lines. Piperazine derivatives have demonstrated a wide range of cytotoxic activities, with some exhibiting potent anti-proliferative effects against cancer cell lines.[7][8]

Experimental Protocols

To facilitate the comparative evaluation of this compound and its analogs, the following detailed experimental protocols are provided.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of piperazine derivatives.

  • Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used. The gradient can be optimized based on the polarity of the specific analog.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25-35°C.

  • Detection: UV detection at a wavelength determined by the absorbance maximum of the compound (typically between 254 nm and 280 nm).

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are essential for confirming the chemical structure of the compounds.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm that the spectrum is consistent with the expected structure.

Dopamine Transporter (DAT) and Serotonin Transporter (SERT) Binding Assays

This radioligand binding assay protocol is designed to determine the affinity of the test compounds for DAT and SERT.

  • Materials:

    • Cell membranes prepared from cells expressing human DAT or SERT.

    • Radioligand: [³H]WIN 35,428 for DAT or [³H]Citalopram for SERT.

    • Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909) or SERT inhibitor (e.g., imipramine).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 96-well plates and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

This protocol assesses the rate of metabolism of a compound in liver microsomes.

  • Materials:

    • Human or rodent liver microsomes.

    • NADPH regenerating system.

    • Test compound and positive control compounds (with known metabolic rates).

    • Incubation buffer (e.g., phosphate buffer, pH 7.4).

    • Quenching solution (e.g., ice-cold acetonitrile).

    • LC-MS/MS for analysis.

  • Procedure:

    • Pre-warm the liver microsomes and test compound in the incubation buffer.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points, take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., HeLa, MCF-7).

    • Cell culture medium and supplements.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO).

    • 96-well plates and a microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting cell viability against the compound concentration.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and the potential biological context of these compounds, the following diagrams are presented using the Graphviz DOT language.

Comparative Compound Evaluation Workflow cluster_0 Compound Acquisition & QC cluster_1 In Vitro Screening cluster_2 Data Analysis & Selection Compound 1-(5-X-pyridin-2-yl)piperazine (X = Br, Cl, I, etc.) CoA Certificate of Analysis (Purity, Identity, Appearance) Compound->CoA QC Check Binding Transporter Binding Assays (DAT, SERT) CoA->Binding Metabolism Metabolic Stability Assay (Liver Microsomes) CoA->Metabolism Cytotoxicity Cytotoxicity Assay (e.g., MTT) CoA->Cytotoxicity Analysis Data Analysis (Ki, t½, IC50) Binding->Analysis Metabolism->Analysis Cytotoxicity->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR Lead_Selection Lead Candidate Selection SAR->Lead_Selection

Caption: A generalized workflow for the evaluation and comparison of novel piperazine derivatives.

Hypothetical Dopaminergic Synapse Interaction cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Synaptic_Cleft Synaptic Dopamine Dopamine_Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) D_Receptor Dopamine Receptor Signaling Downstream Signaling D_Receptor->Signaling Activation Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->D_Receptor Binding Compound 1-(5-X-pyridin-2-yl)piperazine Derivative Compound->DAT Inhibition

Caption: A potential mechanism of action for piperazine derivatives at the dopaminergic synapse.

Conclusion

This compound and its structural analogs are valuable chemical scaffolds for the development of novel therapeutics, particularly for CNS disorders. The choice of the halogen substituent or a bioisosteric replacement on the pyridine ring provides a strategic avenue for modulating the potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of these building blocks, enabling researchers to make data-driven decisions in their drug discovery programs. Further investigation into the structure-activity relationships of this compound class will undoubtedly lead to the identification of promising new therapeutic agents.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 1-(5-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 1-(5-Bromopyridin-2-yl)piperazine and related piperazine derivatives. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established and validated methodologies for analogous piperazine compounds. The presented data and protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can be readily adapted and validated for the target analyte.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of HPLC-UV, GC-MS, and UPLC-MS/MS based on data from studies on related piperazine derivatives.

Table 1: Comparison of Quantitative Performance Parameters
ParameterHPLC-UV with Derivatization[1]GC-MS[2]UPLC-MS/MS[3][4]
Linearity Range 30 - 350 ppm0.02 - 100 mg/L10 - 900 ng/mL
Accuracy (% Recovery) 104.87 - 108.06%Within ±15%85 - 115%[5]
Precision (%RSD) < 2.0%< 15%< 15%[5]
Limit of Detection (LOD) 30 ppm0.002 - 0.08 µg/mL[6]0.1175 ng/mL (with derivatization)
Limit of Quantification (LOQ) 90 ppm0.005 - 0.25 µg/mL[6]10 ng/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for piperazine derivatives and should be validated for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method often requires a derivatization step to enhance the UV activity of piperazine compounds, which may not be necessary for this compound due to the presence of the bromopyridin moiety (a chromophore).

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer components

  • Derivatizing agent (e.g., Dansyl chloride) if required

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., ~254 nm).

  • Injection Volume: 10 µL

Sample Preparation (with Derivatization):

  • Accurately weigh and dissolve the sample in a suitable solvent.

  • Add the derivatizing agent and buffer solution.

  • Heat the mixture to facilitate the reaction.

  • Cool the solution to room temperature.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity and is suitable for volatile or semi-volatile compounds. Derivatization may be employed to improve the volatility and chromatographic properties of the analyte.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Methanol or other suitable solvent (GC grade)

  • Derivatizing agent (e.g., trifluoroacetic anhydride - TFAA) if required

  • Internal standard (e.g., a deuterated analog)

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 10 °C/min to 280 °C, hold for 5 min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Sample Preparation:

  • Dissolve the sample in a suitable solvent.

  • If derivatization is needed, add the derivatizing agent and react at an elevated temperature.

  • Evaporate the solvent and reconstitute the residue in a suitable injection solvent.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the quantification of trace levels of the analyte in complex matrices.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer

  • C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or ammonium formate (LC-MS grade)

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound would need to be determined.

Sample Preparation:

  • For plasma or other biological samples, a protein precipitation step is typically performed by adding a threefold excess of cold acetonitrile.

  • Vortex and centrifuge the sample.

  • The supernatant is then diluted and injected, or further purified using solid-phase extraction (SPE).

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for each of the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Sample Weighing & Dissolution s2 Derivatization (if required) s1->s2 s3 Filtration s2->s3 h1 Injection s3->h1 h2 Chromatographic Separation h1->h2 h3 UV Detection h2->h3 d1 Peak Integration h3->d1 d2 Quantification d1->d2

Caption: Workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Sample Dissolution s2 Derivatization (optional) s1->s2 s3 Solvent Evaporation & Reconstitution s2->s3 g1 Injection s3->g1 g2 GC Separation g1->g2 g3 MS Detection g2->g3 d1 Peak Identification & Integration g3->d1 d2 Quantification d1->d2

Caption: Workflow for GC-MS analysis.

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing s1 Protein Precipitation (for biological samples) s2 Centrifugation s1->s2 s3 Supernatant Dilution or SPE s2->s3 u1 Injection s3->u1 u2 UPLC Separation u1->u2 u3 MS/MS Detection (MRM) u2->u3 d1 Peak Integration u3->d1 d2 Quantification d1->d2

Caption: Workflow for UPLC-MS/MS analysis.

References

Benchmarking the efficiency of different synthetic routes to 1-(5-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of two primary synthetic routes to 1-(5-Bromopyridin-2-yl)piperazine: the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). This document outlines the experimental data, detailed protocols, and a comparative analysis to facilitate informed decisions in synthetic strategy.

The strategic importance of this compound lies in its role as a versatile building block in the development of novel therapeutics, particularly in the fields of neuroscience and oncology. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their respective efficiencies. The data is compiled from analogous reactions and optimized protocols.

ParameterRoute 1: Buchwald-Hartwig AminationRoute 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Materials 2,5-Dibromopyridine, Piperazine2,5-Dibromopyridine, Piperazine
Catalyst/Reagents Pd₂(dba)₃, Xantphos, NaOtBuNone (or a strong base like K₂CO₃)
Solvent Toluene or DioxaneDMSO or NMP
Temperature 80-110 °C100-150 °C
Reaction Time 4-24 hours12-48 hours
Reported Yield 75-95%60-80%
Purity Generally high after chromatographyVariable, may require extensive purification
Cost of Reagents Higher (due to catalyst and ligand)Lower
Scalability Can be challenging due to catalyst cost and removalGenerally more straightforward
Substrate Scope Broader, tolerates more functional groupsMore limited, requires electron-deficient arenes

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Route 1: Buchwald-Hartwig Amination

This modern cross-coupling reaction has become a powerful tool for the formation of C-N bonds.[1] The choice of ligand and base is crucial for achieving high yields, especially with heteroaromatic substrates.[2]

Materials:

  • 2,5-Dibromopyridine (1.0 equiv)

  • Piperazine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromopyridine, piperazine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Add anhydrous toluene via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This classical method relies on the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of the bromine atoms, to facilitate nucleophilic attack by piperazine.

Materials:

  • 2,5-Dibromopyridine (1.0 equiv)

  • Piperazine (3.0 equiv, acts as both reactant and base)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dibromopyridine in DMSO.

  • Add piperazine to the solution.

  • Heat the reaction mixture to 130 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24-48 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • The crude product can be further purified by recrystallization or flash column chromatography on silica gel to yield this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Routes_Comparison cluster_0 Route 1: Buchwald-Hartwig Amination cluster_1 Route 2: Nucleophilic Aromatic Substitution (SNAr) start1 2,5-Dibromopyridine + Piperazine step1 Pd₂(dba)₃, Xantphos, NaO*t*Bu, Toluene, 100°C start1->step1 product1 This compound (Yield: 75-95%) step1->product1 start2 2,5-Dibromopyridine + Piperazine step2 DMSO, 130°C start2->step2 product2 This compound (Yield: 60-80%) step2->product2

Caption: A comparative workflow of the two main synthetic routes.

Decision_Logic start Select Synthetic Route q1 Primary Driver? start->q1 high_yield High Yield & Purity q1->high_yield   low_cost Low Cost & Scalability q1->low_cost   route1 Buchwald-Hartwig Amination high_yield->route1 route2 Nucleophilic Aromatic Substitution (SNAr) low_cost->route2

Caption: Decision logic for selecting the optimal synthetic route.

Concluding Remarks

The choice between Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution for the synthesis of this compound is a trade-off between efficiency and cost. The Buchwald-Hartwig approach generally offers higher yields and purity, making it an attractive option for laboratory-scale synthesis and when high-purity material is critical. However, the cost of the palladium catalyst and specialized ligands can be a significant factor, particularly for large-scale production.

Conversely, the SNAr route is more cost-effective due to the absence of expensive catalysts and its operational simplicity, making it a more viable option for industrial-scale synthesis. The trade-offs for this route are typically lower yields and the potential need for more rigorous purification. Ultimately, the optimal synthetic strategy will depend on the specific requirements of the project, including the desired scale, purity specifications, and economic constraints.

References

Comparative study of catalysts for cross-coupling reactions involving 1-(5-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 1-(5-Bromopyridin-2-yl)piperazine core structure through cross-coupling reactions is a pivotal strategy in the synthesis of novel compounds with significant potential in medicinal chemistry and materials science. The pyridine and piperazine moieties are prevalent pharmacophores, and the targeted modification at the 5-position of the pyridine ring allows for the exploration of a vast chemical space. The efficiency of these transformations is critically dependent on the selection of an appropriate catalytic system. This guide provides a comparative overview of catalysts and conditions for four major cross-coupling reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, typically between an organohalide and a boronic acid or ester. For the arylation of this compound, palladium-based catalysts are predominantly employed. The choice of ligand is crucial to prevent catalyst inhibition by the nitrogen atoms in the pyridine and piperazine rings.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)9012GoodA standard, readily available catalyst system suitable for a range of aryl boronic acids.
Pd(dppf)Cl₂dppfK₂CO₃DME802HighOften shows high activity and is effective for a broad substrate scope.
Pd(OAc)₂SPhosK₃PO₄Toluene10016HighBulky, electron-rich phosphine ligands like SPhos are highly effective for challenging substrates.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction is essential for synthesizing a diverse range of N-aryl piperazine derivatives from this compound. Palladium catalysts with bulky, electron-rich phosphine ligands are generally the most effective.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂dpppNaOtBuTolueneReflux190.7High yield obtained for a structurally similar substrate (tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate).
Pd₂(dba)₃BINAPNaOtBuToluene80-11012-24GoodA common catalyst system for the amination of heteroaryl halides.
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane10018GoodXantphos is effective for coupling with a variety of amines and can be used with milder bases.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to alkynylpyridine derivatives. This reaction is typically cocatalyzed by palladium and copper salts.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃NTHFRoom Temp385A standard and effective system for a variety of terminal alkynes.[1]
Pd(PPh₃)₄CuIEt₃N / DMF60-1003GoodHigher temperatures may be required for less reactive alkynes.[1]
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003HighThis system has shown high efficacy with related bromopyridine substrates.

Catalyst Performance in Heck Coupling

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. While specific comparative data for this compound is limited, established protocols for bromopyridines provide a strong basis for catalyst selection.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂PPh₃Et₃NDMF100-12012-24GoodA classical and widely used catalyst system for the Heck reaction.
PdCl₂P(o-tolyl)₃NaOAcNMP10012GoodThe choice of phosphine ligand can significantly influence the reaction outcome.
Pd/C-K₂CO₃DMA12024ModerateA heterogeneous catalyst option that can simplify product purification.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from a procedure for a structurally similar substrate, tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., dppp, 4-10 mol%), and the base (e.g., Sodium tert-butoxide, 1.5-2.2 equivalents).

  • Reagent Addition: Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L(Br) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch PdII_Amine [Ar-Pd(II)L(HNR'R'')]Br Ligand_Exch->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR'R'') Deprotonation->PdII_Amido BaseH [Base-H]Br Deprotonation->BaseH Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR'R'' Red_Elim->Product ArBr This compound ArBr->OxAdd Amine HNR'R'' Amine->Ligand_Exch Base Base Base->Deprotonation

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow start Start setup Reaction Setup: - Add catalyst, ligand, and base - Add this compound - Add coupling partner start->setup solvent Add Anhydrous Solvent under Inert Atmosphere setup->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Quench reaction - Extraction monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for cross-coupling reactions.

References

Safety Operating Guide

Safe Disposal of 1-(5-Bromopyridin-2-yl)piperazine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Disposal and Safety Procedures

The following guide provides essential safety and logistical information for the proper disposal of 1-(5-Bromopyridin-2-yl)piperazine, a compound requiring careful handling due to its potential hazards. This procedure is intended for researchers, scientists, and drug development professionals. Adherence to these steps is critical to ensure personal safety and environmental compliance.

Hazard Profile and Safety Precautions

This compound and structurally similar compounds are classified as hazardous.[1] Key hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Some related compounds are toxic if swallowed and can be fatal upon skin contact. Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.

Required Personal Protective Equipment (PPE)
Chemical-resistant gloves (e.g., nitrile)
Safety goggles or face shield
Laboratory coat or chemical-resistant apron
Closed-toe shoes
Respiratory protection (if handling powders or creating aerosols)

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, properly labeled hazardous waste container.[4] This includes any contaminated items such as weighing paper, gloves, and paper towels.

  • Liquid Waste: If the compound is in a solution, collect it in a sealed, labeled container intended for hazardous liquid waste. Recommended container materials include polyethylene or polypropylene.[4]

  • Spill Cleanup Residue: In case of a spill, absorb the material with an inert substance like sand, earth, or vermiculite.[2][4] The resulting mixture should be swept up and placed into a suitable, labeled container for hazardous waste disposal.[2][4]

2. Container Labeling:

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste"

  • Full chemical name: "this compound"

  • Associated hazards (e.g., "Irritant," "Toxic")

  • Accumulation start date

  • Contact information of the responsible researcher or lab

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][3]

  • Keep the container away from incompatible materials, heat, and sources of ignition.[2]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • All disposal must be carried out at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE start->ppe Safety First waste_type Identify Waste Type ppe->waste_type solid Solid Waste (Unused chemical, contaminated items) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid spill Spill Residue waste_type->spill Spill collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid absorb_spill Absorb with Inert Material (Sand, Vermiculite) spill->absorb_spill storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage collect_spill Collect Absorbed Material in Labeled Container absorb_spill->collect_spill collect_spill->storage disposal Arrange for Professional Disposal (EHS or Contractor) storage->disposal Regulatory Compliance end End of Process disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(5-Bromopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(5-Bromopyridin-2-yl)piperazine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. The following information is synthesized from available safety data sheets for the compound and its close structural analogs.

Hazard Identification and Precautionary Measures

This compound and its related compounds are classified as hazardous. The primary hazards include skin and eye irritation.[1] It is harmful if swallowed, inhaled, or in contact with skin.[2][3] Therefore, stringent adherence to safety protocols is mandatory.

Signal Word: Warning[1]

Hazard Statements:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[2][4]

  • Harmful if swallowed.[2][5]

Precautionary Statements:

  • Wash hands and face thoroughly after handling.[1][4]

  • Wear protective gloves, eye protection, and protective clothing.[1][2]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][4]

  • Use only outdoors or in a well-ventilated area.[6][4]

  • Store in a well-ventilated place and keep the container tightly closed.[1][4]

Quantitative Data Summary
PropertyValueCompound ReferenceSource
Acute Oral Toxicity LD50 (Rat): 1,900 mg/kgPiperazine Anhydrous[3]
Acute Inhalation Toxicity LC50 (Mouse): 5,400 mg/m³ (2 h)Piperazine Anhydrous[3]
Melting Point 44°C (111°F)2-Bromo-5-methylpyridine[1]

Experimental Protocol: Safe Handling and Disposal

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling the compound:

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.[1][7]

  • Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned. Protective boots and clothing to prevent skin contact are also recommended.[1][2][7]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator should be used.[1][7]

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure an emergency eyewash station and safety shower are readily accessible.[7]

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before starting the experiment.

  • Handling:

    • Conduct all weighing and transferring of the solid compound within the chemical fume hood to prevent the dispersion of dust.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[6]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][4]

    • Decontaminate all work surfaces and equipment after use.

    • Remove and wash contaminated clothing before reuse.[4]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection:

    • All waste containing this compound, including contaminated gloves, wipes, and empty containers, must be collected in a designated and properly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure:

    • Dispose of the chemical waste through a licensed and approved waste disposal company.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

    • Do not pour waste down the drain.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_equip Assemble Equipment prep_hood->prep_equip handle_weigh Weigh and Transfer prep_equip->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon Experiment Complete disp_collect Collect Contaminated Waste handle_exp->disp_collect Generate Waste cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_store Store in Designated Area cleanup_wash->disp_store Secure Area disp_label Label Hazardous Waste disp_collect->disp_label disp_label->disp_store disp_handover Handover to Disposal Service disp_store->disp_handover

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.